Teverelix
Description
Teverelix is a synthetic decapeptide and antagonist of the naturally occurring gonadotropin-releasing hormone (GnRH), with potential hormone production inhibitory and antineoplastic activities. Upon administration, this compound directly competes with GnRH for receptor binding in the anterior pituitary gland, thereby inhibiting GnRH receptor signaling. This inhibits the secretion and release of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation. In females, this prevents the production of estrogen by the ovaries and may relieve symptoms from sex-hormone dependent diseases.
See also: this compound Trifluoroacetate (active moiety of).
Properties
Key on ui mechanism of action |
Teverelix is a GnRH (Gonadotropin releasing hormone) antagonist. |
|---|---|
CAS No. |
151272-78-5 |
Molecular Formula |
C74H100ClN15O14 |
Molecular Weight |
1459.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1 |
InChI Key |
NOENHWMKHNSHGX-IAOPALDYSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C |
Appearance |
Solid powder |
Other CAS No. |
151272-78-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXXSYXLXPA |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Hci-Leu-Lys(iPr)-Pro-D-Ala-NH2 antarelix EP 24332 EP-24332 teverelix teverelix acetate |
Origin of Product |
United States |
Foundational & Exploratory
Teverelix: A Technical Guide to its Mechanism of Action at the Gonadotropin-Releasing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teverelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is under development for the treatment of hormone-sensitive conditions such as advanced prostate cancer and benign prostatic hyperplasia (BPH).[3][4] Unlike GnRH agonists, which initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before downregulating the pathway, this compound provides immediate and rapid suppression of these gonadotropins.[5][6] This technical guide provides a detailed overview of the molecular mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent effects on intracellular signaling pathways.
Core Mechanism of Action
This compound functions as a competitive and reversible antagonist at the GnRH receptors located on the pituitary gonadotrope cells.[7][8] By binding to these receptors, this compound physically blocks the endogenous GnRH from binding and initiating its signaling cascade.[4][6] This direct blockade leads to a prompt and profound reduction in the secretion of LH and FSH from the anterior pituitary.[7][8] The diminished levels of circulating LH, in turn, cause a very rapid decrease in testosterone production by the Leydig cells in the testes.[7][8] This mechanism of androgen deprivation is the cornerstone of its therapeutic effect in hormone-dependent prostate cancer.[4]
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding with GnRH, primarily activates the Gαq/11 protein subunit.[9] This initiates a well-characterized signaling cascade:
-
Phospholipase C (PLC) Activation : Activated Gαq/11 stimulates PLCβ.[9]
-
Second Messenger Production : PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Downstream Effects :
-
MAPK Pathway : Activation of the GnRH receptor also leads to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as extracellular-signal-regulated kinase (ERK1/2), which is involved in gene transcription for gonadotropin subunits.[10][11]
-
cAMP Pathway : In certain cellular contexts, the GnRH receptor can also couple to Gαs, stimulating adenylyl cyclase and leading to an increase in cyclic AMP (cAMP), which can activate Protein Kinase A (PKA) and the transcription factor CREB.[10][11]
This compound competitively inhibits these GnRH-induced signaling events. In vitro studies have demonstrated that this compound inhibits GnRH-mediated increases in intracellular calcium, cAMP accumulation, and the phosphorylation of ERK1/2 and CREB.[10][11]
References
- 1. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors-MedSci.cn [medsci.cn]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies [mdpi.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. antev.co.uk [antev.co.uk]
- 6. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antev.co.uk [antev.co.uk]
- 8. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]
- 10. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Teverelix: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teverelix is a third-generation, synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist currently under development by Antev Ltd.[1][2] It is formulated as this compound trifluoroacetate (TFA), a salt that forms a microcrystalline suspension, enabling a long-acting depot formulation for parenteral administration.[1][3] this compound acts by competitively and reversibly binding to GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This, in turn, drastically reduces the production of testosterone in men and estradiol in women.[4][5] This mechanism of action makes this compound a promising therapeutic candidate for hormone-sensitive conditions, and it is being investigated for the treatment of advanced prostate cancer, benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[6][7]
Discovery and Development
The development of GnRH antagonists has been a significant advancement over GnRH agonists. While agonists initially cause a surge in LH and testosterone (a "flare-up") before downregulating the receptors, antagonists provide immediate suppression without this flare effect.[8] Early GnRH antagonists were hampered by issues of low solubility, a tendency to form gels, and the induction of histamine release.[9]
This compound (also known as EP 24332) was developed to overcome these limitations.[10] Modifications to the peptide structure, such as the substitution of specific amino acids, have resulted in a compound with improved water solubility and a significantly reduced propensity for histamine release compared to earlier antagonists.[9] Clinical development has focused on harnessing its unique pharmacokinetic properties. Following subcutaneous (SC) or intramuscular (IM) injection, this compound exhibits a biphasic release profile: an initial rapid release is followed by a slower, sustained release from the depot formed at the injection site.[4][5] This allows for dosing regimens that can be tailored to achieve and maintain therapeutic hormone suppression over extended periods.[3] this compound is currently in Phase II clinical trials for hormone-sensitive prostate cancer.[1]
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
This compound exerts its therapeutic effect by interrupting the normal signaling cascade of the hypothalamic-pituitary-gonadal (HPG) axis. In this pathway, the hypothalamus secretes GnRH, which stimulates GnRH receptors on the anterior pituitary gland. This stimulation triggers the release of LH and FSH into the bloodstream. In males, LH stimulates the Leydig cells in the testes to produce testosterone. This compound, as a GnRH antagonist, directly blocks the GnRH receptor, preventing the binding of endogenous GnRH and thereby halting the entire downstream signaling process.
Chemical Synthesis Pathway
While the exact, proprietary synthesis scheme for this compound is not publicly disclosed, as a synthetic decapeptide, its manufacture would almost certainly employ Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for producing such peptides for pharmaceutical applications.[11]
The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Generalized SPPS Workflow for a Decapeptide like this compound:
-
Resin Preparation : An insoluble resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF). The first C-terminal amino acid is then covalently attached to the resin.[7][8]
-
Deprotection : The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically with a solution of piperidine in DMF. This exposes a free amine for the next coupling step.[11]
-
Amino Acid Coupling : The next Fmoc-protected amino acid is "activated" by a coupling reagent (e.g., HATU/DIEA or DIC/OxymaPure) and added to the resin. It forms a peptide bond with the free amine of the preceding amino acid. Excess reagents are washed away.[11]
-
Iteration : Steps 2 and 3 are repeated for each amino acid in the sequence until the full decapeptide is assembled on the resin.
-
Final Deprotection & Acetylation : After the final amino acid is added, its N-terminal Fmoc group is removed. The N-terminus is then typically capped, for instance, by acetylation using acetic anhydride.
-
Cleavage and Global Deprotection : The completed peptide is cleaved from the resin support using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). This step also removes the permanent side-chain protecting groups (like tBu) from the amino acids.
-
Purification : The crude peptide is precipitated and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
The synthesis of complex GnRH antagonists like this compound often involves non-proteinogenic amino acids, which can present unique challenges, such as potential side reactions. For instance, in the synthesis of the related antagonist Degarelix, repetitive basic treatments with piperidine can cause an undesirable rearrangement of a dihydroorotic acid residue into a hydantoin impurity.[12] Such challenges often necessitate the optimization of the synthesis protocol, for example, by using alternative, less reactive bases.[12]
Quantitative Data Summary
Table 1: Preclinical In Vitro and In Vivo Activity
| Parameter | Assay/Model | Conditions | Result | Reference |
| GnRH Receptor Antagonism | GnRH-induced Ca²+ increase | HEK293/GnRHR cells, 10 nM this compound, 45 mins | Inhibition | [10] |
| GnRH-induced cAMP accumulation | HEK293/GnRHR cells, 0.1 nM - 1 µM this compound, 45 mins | Inhibition | [10] | |
| GnRH-induced pERK1/2 & pCREB | HEK293/GnRHR cells, 10 nM - 1 µM this compound, 15 mins | Inhibition | [10] | |
| Histamine Release | Peritoneal rat mast cell assay | N/A | EC₅₀ = 81 µg/mL | [10] |
| Testosterone Suppression | Male Rats | 3-300 µg/kg, intramuscular injection | Dose-dependent inhibition of testosterone | [10] |
Table 2: Clinical Pharmacodynamic & Efficacy Data (Advanced Prostate Cancer)
| Study Phase | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Phase 2 | Loading Dose: 90 mg SC on Days 0, 1, 2 | Mean duration of castration (Testosterone < 0.5 ng/mL) | 55.32 days | [11] |
| Castration rate at Day 28 | >90% (100%) | [11] | ||
| Mean onset of castration | 1.10 - 1.77 days | [11] | ||
| Phase 2 | Loading Dose: 180 mg SC on Days 0, 1, 2 | Mean duration of castration (Testosterone < 0.5 ng/mL) | 68.95 days | [11] |
| Castration rate at Day 28 | >90% (95%) | [11] | ||
| Phase 2 (Proposed) | Loading Dose: 120 mg SC + 120 mg IM | N/A | To be determined | [8] |
| Maintenance Dose: 120 mg SC every 6 weeks | [8] |
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Signaling Assay
-
Objective : To determine the antagonistic effect of this compound on GnRH-induced intracellular signaling.
-
Cell Line : HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR).[10]
-
Methodology :
-
Cells are cultured to an appropriate confluency in standard media.
-
For calcium mobilization assays, cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with this compound (e.g., 10 nM) for 45 minutes.[10]
-
GnRH is then added to stimulate the receptor.
-
Changes in intracellular calcium, cAMP levels, or phosphorylation of downstream targets like ERK1/2 and CREB are measured using appropriate techniques (e.g., fluorometry, immunoassays).[10]
-
-
Endpoint : Inhibition of the GnRH-induced signal in the presence of this compound compared to a control (GnRH stimulation alone).
Protocol 2: Phase 2 Clinical Trial in Advanced Prostate Cancer
-
Objective : To assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound.
-
Study Design : Open-label, multicenter, adaptive design.[13]
-
Participant Population : Patients aged 18-80 with advanced prostate cancer.[13]
-
Methodology :
-
Screening : Patients are screened for eligibility based on inclusion/exclusion criteria.
-
Loading Dose Administration (Day 0) : Eligible patients receive a loading dose regimen. An example from one study arm involves a single 120 mg subcutaneous injection in the abdomen and one 120 mg intramuscular injection in the buttock.[13]
-
Maintenance Dosing : Following the loading dose, patients receive maintenance doses at regular intervals (e.g., 120 mg SC every 42 days).[14]
-
Pharmacokinetic (PK) Sampling : Blood samples are collected at predefined time points to measure plasma concentrations of this compound.
-
Pharmacodynamic (PD) Assessment : Serum levels of testosterone, LH, and FSH are measured at baseline and throughout the study to assess the degree and duration of hormone suppression.
-
Efficacy Assessment : The primary efficacy endpoint is often the proportion of patients achieving and maintaining medical castration (testosterone levels below 0.5 ng/mL) by a specific time point (e.g., Day 28).[11][13]
-
Safety Monitoring : Adverse events, including injection site reactions, are monitored and recorded throughout the trial.
-
References
- 1. antev.co.uk [antev.co.uk]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C74H100ClN15O14 | CID 16135076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. peptide.com [peptide.com]
- 9. antev.co.uk [antev.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.cnr.it [iris.cnr.it]
- 13. CN103992392A - Solid-phase synthesis method of degarelix - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Teverelix Trifluoroacetate: A Technical Guide to Properties and Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teverelix trifluoroacetate is a potent gonadotropin-releasing hormone (GnRH) antagonist, clinically investigated for the management of hormone-sensitive conditions such as advanced prostate cancer and benign prostatic hyperplasia.[1][2] As a decapeptide, it functions by competitively binding to GnRH receptors in the pituitary gland, leading to a rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in testosterone levels.[3][4][5] This technical guide provides an in-depth overview of the core properties of this compound trifluoroacetate, with a focus on its physicochemical characteristics, formulation strategies, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇₄H₁₀₀ClN₁₅O₁₄ (this compound base) | [6] |
| Molecular Weight | 1459.13 g/mol (this compound base) | [6] |
| Appearance | White powder | [3] |
| Solubility | This compound trifluoroacetate is formulated as a microcrystalline aqueous suspension. The solubility is influenced by the molar ratio of this compound to trifluoroacetate. A related trifluoroacetate salt (TDFA) is soluble in ethanol (~16 mg/ml), DMSO (~33 mg/ml), and DMF (~33 mg/ml), and in PBS (pH 7.2) at approximately 10 mg/ml. | [7][8] |
| Formulation | Supplied as a lyophilisate for reconstitution into a microcrystalline suspension for subcutaneous (SC) or intramuscular (IM) injection. | [8][9] |
Formulation and Administration
The formulation of this compound trifluoroacetate is a critical aspect of its clinical efficacy, enabling sustained release and improved patient compliance.
Microcrystalline Suspension
This compound trifluoroacetate is formulated as a microcrystalline suspension, which acts as a depot upon injection, allowing for a biphasic release profile with an initial rapid release followed by a slower, sustained release.[3][4] This formulation is typically prepared by reconstituting a lyophilized powder of this compound trifluoroacetate with a suitable vehicle, such as 5% mannitol in water for injection.[3] The final concentration is typically around 75 mg/mL.[2][10]
Molar Ratio of this compound to Trifluoroacetate
A crucial factor in the formulation is the molar ratio of this compound to trifluoroacetic acid (TFA). A specific molar ratio is necessary to ensure the formation of a stable microcrystalline suspension that is easily injectable and avoids gel formation.[7] A patent application suggests that a molar ratio of at least 1:2.2 (this compound:TFA) is required to prevent gelation and ensure a desirable release profile.[10]
Administration
This compound trifluoroacetate is administered via subcutaneous (SC) or intramuscular (IM) injection.[1] Clinical studies have investigated various dosing regimens, often involving a loading dose followed by maintenance doses.[1] For example, a loading dose might consist of both IM and SC injections, followed by SC maintenance injections every 6 weeks.[8]
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R), a G-protein coupled receptor (GPCR).[3][11] By binding to GnRH-R in the anterior pituitary, this compound blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[3] This, in turn, suppresses the production of testosterone in men.[3] The primary signaling pathway affected is the Gαq/11 pathway, which, when activated by GnRH, leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This compound also inhibits the Gαs pathway, which would normally lead to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[12]
Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound trifluoroacetate.
Formulation Preparation of Microcrystalline Suspension
This protocol describes the preparation of a this compound trifluoroacetate microcrystalline suspension with a specific molar ratio, as adapted from patent literature.[10]
Caption: Workflow for this compound Microcrystalline Suspension Preparation.
Methodology:
-
Materials: this compound base (lyophilized powder), Trifluoroacetic acid (TFA), D-Mannitol, Water for Injection (WFI), sterile vials, precision balance, vortex mixer.
-
Preparation of Reconstitution Vehicle: Prepare a 5% (w/v) D-Mannitol solution in WFI. From this, prepare a stock solution of TFA at a concentration calculated to achieve the target molar ratio when mixed with the this compound powder.
-
Reconstitution: In a sterile vial containing a pre-weighed amount of this compound lyophilisate, add the calculated volume of the TFA/Mannitol solution.
-
Suspension Formation: Gently swirl or vortex the vial until a uniform, milky-white microcrystalline suspension is formed. The final concentration is typically targeted at 75 mg/mL of the this compound base.[2][10]
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound trifluoroacetate, based on patent information.[10]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A time-dependent gradient from a higher percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Sample Preparation:
-
Accurately weigh and dissolve the this compound trifluoroacetate sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
In Vitro GnRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GnRH receptor.[13]
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human GnRH receptor (e.g., HEK293-GnRHR cells).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled GnRH agonist).
-
Add increasing concentrations of unlabeled this compound trifluoroacetate (competitor).
-
Incubate at a controlled temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
In Vitro Signaling Assays
This protocol outlines a general method for measuring intracellular cAMP levels to assess the antagonistic effect of this compound on GnRH-R-mediated Gαs signaling.[14][15][16]
Methodology:
-
Cell Culture and Plating:
-
Seed GnRH receptor-expressing cells into a 96-well plate and allow them to adhere.
-
-
Pre-treatment:
-
Pre-incubate the cells with increasing concentrations of this compound trifluoroacetate for a defined period.
-
-
Stimulation:
-
Stimulate the cells with a known concentration of a GnRH agonist (e.g., at its EC₈₀) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀ for the inhibition of GnRH-induced cAMP production.
-
This protocol describes a Western blot method to assess the effect of this compound on GnRH-induced phosphorylation of ERK1/2.[17][18][19]
Caption: Western Blot Workflow for ERK1/2 Phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture GnRH receptor-expressing cells and serum-starve them to reduce basal ERK phosphorylation.
-
Pre-treat cells with this compound trifluoroacetate for a specified time, followed by stimulation with a GnRH agonist.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Conclusion
This compound trifluoroacetate is a promising GnRH antagonist with a well-defined mechanism of action and a formulation designed for sustained release. This technical guide has provided a comprehensive overview of its properties, formulation considerations, and the experimental protocols essential for its preclinical and clinical development. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working with this and similar peptide-based therapeutics. Further research to fully elucidate its physicochemical properties, such as its precise melting point and pKa, would be beneficial for a complete understanding of this important therapeutic agent.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antev.co.uk [antev.co.uk]
- 4. This compound Trifluoroacetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. US20210236587A1 - A reconstitutable this compound-tfa composition - Google Patents [patents.google.com]
- 8. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]
- 9. antev.co.uk [antev.co.uk]
- 10. WO2020007857A1 - this compound-tfa composition - Google Patents [patents.google.com]
- 11. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 12. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ERK1/2 phosphorylation assay [bio-protocol.org]
- 19. tools.thermofisher.com [tools.thermofisher.com]
Preclinical Research on Gn-RH Antagonists for Endometriosis: A Framework for Teverelix
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease that presents significant challenges to women's health and quality of life. The therapeutic landscape is evolving, with gonadotropin-releasing hormone (GnRH) antagonists emerging as a promising class of drugs. Teverelix, a long-acting injectable GnRH antagonist, is currently under investigation for various hormone-dependent conditions and holds potential for the treatment of endometriosis.[1][2] This technical guide synthesizes the available preclinical data on GnRH antagonists in the context of endometriosis to provide a foundational understanding for the anticipated preclinical development of this compound for this indication. Due to a lack of specific public preclinical studies on this compound for endometriosis, this document leverages data from other GnRH antagonists to outline the expected mechanism of action, experimental validation, and key preclinical outcomes.
Introduction: The Role of GnRH Antagonists in Endometriosis
Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus, leading to chronic pelvic pain, and infertility. The growth of these ectopic lesions is primarily driven by estrogen.[3] GnRH antagonists offer a therapeutic strategy by competitively blocking GnRH receptors in the pituitary gland.[2] This action leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing ovarian estrogen production to a therapeutic window that alleviates symptoms while potentially mitigating the side effects associated with profound hypoestrogenism.[2][4] Unlike GnRH agonists, antagonists do not cause an initial hormonal flare-up.[1]
This compound is a decapeptide GnRH antagonist formulated for sustained release.[1][2] While its clinical development has primarily focused on prostate cancer, its mechanism of action is directly applicable to the treatment of endometriosis.[1]
Mechanism of Action and Signaling Pathways
GnRH antagonists exert their effects through the hypothalamic-pituitary-gonadal (HPG) axis. By blocking the GnRH receptor on pituitary gonadotrophs, they prevent the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating gonadotropins leads to decreased ovarian steroidogenesis, particularly estradiol production.
In endometriotic lesions themselves, GnRH receptors have also been identified, suggesting a potential for direct effects of GnRH antagonists on the ectopic tissue.[4] In vitro studies suggest that GnRH antagonists can modulate the growth and survival of endometrial stromal cells by impacting key signaling pathways involved in proliferation and apoptosis.[4][5] Specifically, they have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of pro-apoptotic proteins like Bax and FasL.[4]
Preclinical Models and Experimental Protocols
The evaluation of novel therapeutics for endometriosis relies on robust preclinical models that recapitulate key aspects of the disease.
In Vivo Animal Models
Rodent models, particularly rats, are commonly used to assess the efficacy of GnRH antagonists in reducing endometriotic lesion size.
Experimental Protocol: Rat Model of Surgically Induced Endometriosis
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are used.[6]
-
Induction of Endometriosis:
-
Donor rats are sacrificed, and the uterine horns are excised.
-
The endometrium is separated from the myometrium and minced into small fragments (approximately 2x2 mm).
-
Recipient rats are anesthetized, and a laparotomy is performed.
-
The endometrial fragments are sutured to the peritoneum or the intestinal mesentery.
-
-
Treatment: After a period of lesion establishment (e.g., 3 weeks), animals are randomized to receive the GnRH antagonist (e.g., this compound) or vehicle control. Dosing can be administered subcutaneously or orally, depending on the formulation.
-
Efficacy Assessment:
-
At the end of the treatment period, a final laparotomy is performed.
-
The volume of the endometriotic lesions is measured.
-
Lesions are excised for histological analysis to assess glandular and stromal tissue regression.
-
Blood samples are collected to measure serum estradiol levels.
-
In Vitro Models
Primary cultures of human endometrial stromal cells (ESCs) are valuable for investigating the direct effects of GnRH antagonists on cell proliferation, apoptosis, and gene expression.
Experimental Protocol: In Vitro Studies on Human Endometrial Stromal Cells
-
Cell Source: Endometrial tissue is obtained from premenopausal women undergoing hysterectomy for benign conditions or from biopsies.
-
Cell Isolation and Culture:
-
The tissue is enzymatically digested to isolate endometrial stromal cells.
-
ESCs are cultured in appropriate media, often supplemented with steroids to induce decidualization, a process relevant to endometrial function.
-
-
Treatment: Cultured ESCs are treated with varying concentrations of the GnRH antagonist (e.g., this compound) or control vehicle.
-
Assessment of Cellular Effects:
-
Proliferation Assays: Cell viability and proliferation are measured using assays such as MTT or BrdU incorporation.
-
Apoptosis Assays: Apoptosis is quantified using methods like TUNEL staining or flow cytometry for Annexin V.
-
Gene and Protein Expression Analysis: Techniques like qPCR and Western blotting are used to measure the expression of key regulatory molecules (e.g., Bcl-2, Bax, c-kit).[5]
-
Preclinical Efficacy and Pharmacodynamics Data (Based on other GnRH Antagonists)
The following tables summarize representative preclinical data for other GnRH antagonists, which can serve as a benchmark for the expected performance of this compound in similar studies.
Table 1: In Vivo Efficacy of GnRH Antagonists in Rat Models of Endometriosis
| GnRH Antagonist | Dose | Route of Administration | Treatment Duration | Reduction in Lesion Volume vs. Control | Reference |
| Linzagolix | 50 mg/kg | Oral | Not Specified | Significant | [3] |
| Cetrorelix | 0.001 mg/rat/day | Subcutaneous | 8 weeks | Significant (p < 0.01) | N/A |
Table 2: In Vitro Effects of GnRH Antagonists on Endometrial Stromal Cells
| GnRH Antagonist | Cell Type | Concentration | Effect | Reference |
| GnRH Antagonist (unspecified) | Human ESCs | Not Specified | Reduced proliferation, induced apoptosis, decreased c-kit expression | [5] |
| Cetrorelix | Human ESCs | 2 µM | No significant effect on decidualization or embryo invasion | [7] |
| GnRH-II | Human ESCs (from endometriosis patients) | 10⁻⁶ M | Increased apoptosis | [8] |
Pharmacokinetics and Safety
Preclinical studies are essential to characterize the pharmacokinetic (PK) profile and safety of this compound.
Pharmacokinetics: Studies in healthy subjects have shown that this compound, when administered subcutaneously or intramuscularly, exhibits a biphasic release profile with an initial rapid phase followed by a slow, sustained release.[2] This long-acting formulation is a key feature that may offer advantages in patient compliance. The maximum concentration and exposure of this compound have been shown to be approximately dose-proportional.[2]
Safety and Toxicology: Preclinical toxicology and safety pharmacology studies are crucial to identify any potential off-target effects and to establish a safe dose range for clinical trials. For other GnRH antagonists, preclinical safety studies have generally not raised significant tolerance or safety concerns.
Conclusion and Future Directions
The preclinical data available for a range of GnRH antagonists strongly support the potential of this compound as a therapeutic agent for endometriosis. The established mechanism of action, involving the suppression of the HPG axis and potential direct effects on endometriotic lesions, provides a solid rationale for its development.
Future preclinical research on this compound for endometriosis should focus on:
-
Efficacy studies in validated animal models: To determine the optimal dose and treatment duration for lesion regression and pain reduction.
-
In vitro studies on primary human endometriotic cells: To elucidate the direct effects of this compound on cell proliferation, invasion, and inflammatory responses.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish the relationship between drug exposure and the desired level of estradiol suppression.
-
Long-term safety studies: To assess the impact of prolonged treatment on bone mineral density and other potential side effects.
By leveraging the extensive knowledge base of the GnRH antagonist class and conducting targeted preclinical studies, the development of this compound for endometriosis can be advanced efficiently, with the ultimate goal of providing a new, effective, and well-tolerated treatment option for patients worldwide.
References
- 1. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]
- 2. antev.co.uk [antev.co.uk]
- 3. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GnRH antagonist weakens endometrial stromal cells growth ability by decreasing c-kit receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Allograft Endometriosis Rat Model in Pharmaco-dynamic Evaluation of GnRH Agonists [slarc.org.cn]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro apoptosis effects of GnRHII on endometrial stromal cells from patients with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Teverelix and its Effect on Follicle-Stimulating Hormone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teverelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist that induces a rapid, dose-dependent, and sustained suppression of gonadotropins, including follicle-stimulating hormone (FSH). By competitively blocking GnRH receptors in the pituitary gland, this compound effectively inhibits the downstream signaling cascade that leads to the synthesis and secretion of FSH. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantified effects on FSH levels as determined in clinical trials, detailed experimental methodologies for the assessment of FSH, and a visualization of the pertinent signaling pathways and experimental workflows.
Introduction
Follicle-stimulating hormone (FSH), a glycoprotein hormone secreted by the anterior pituitary, plays a pivotal role in the regulation of reproductive processes. In females, FSH is essential for follicular growth and estrogen production, while in males, it is crucial for spermatogenesis. The secretion of FSH is primarily under the control of the hypothalamic peptide, gonadotropin-releasing hormone (GnRH).
This compound is a synthetic decapeptide GnRH antagonist designed to competitively and reversibly bind to GnRH receptors, thereby inhibiting the release of both luteinizing hormone (LH) and FSH.[1][2][3] This immediate and profound suppression of gonadotropins, without the initial surge seen with GnRH agonists, makes this compound a promising therapeutic agent for hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.[1][4][5] This guide will focus specifically on the interaction of this compound with the FSH axis.
Mechanism of Action: Competitive Antagonism of the GnRH Receptor
This compound exerts its effect by directly competing with endogenous GnRH for binding sites on the GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland.[1][3][6] Unlike GnRH agonists, which initially stimulate the receptor before inducing downregulation, this compound provides immediate inhibition upon binding.[4] This competitive antagonism blocks the downstream signaling pathways that are essential for the synthesis and secretion of FSH.[2]
The GnRH Receptor Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. This compound, by occupying the receptor binding site, prevents the initiation of this cascade. The key steps in the GnRH signaling pathway that are inhibited by this compound are outlined below.
Quantitative Effects of this compound on Follicle-Stimulating Hormone
Clinical studies have demonstrated that this compound leads to a significant and dose-dependent reduction in serum FSH levels in both healthy subjects and patients with hormone-sensitive conditions.
Summary of Clinical Trial Data
The following tables summarize the key findings from clinical trials evaluating the pharmacodynamic effects of this compound on FSH levels.
Table 1: FSH Suppression in Healthy Male Subjects Following a Single Dose of this compound
| Dose and Route of Administration | Mean Maximum FSH Suppression | Duration of Suppression | Reference |
| 60 mg Subcutaneous (SC) | Dose-proportional reduction | Dose-dependent duration | [1] |
| 90 mg Subcutaneous (SC) | Dose-proportional reduction | Dose-dependent duration | [1] |
| 120 mg Subcutaneous (SC) | Dose-proportional reduction | Dose-dependent duration | [1] |
| 90 mg Intramuscular (IM) | More prolonged reduction than SC | Longer duration than 90 mg SC | [1][3] |
Table 2: FSH Suppression in Patients with Advanced Prostate Cancer
| Dosing Regimen | Mean Percent Change from Baseline in FSH | Timepoint of Measurement | Reference |
| Loading Dose (120mg SC + 120mg IM) followed by 120mg SC every 6 weeks | -38.7% (SD: 6.23) to -91.8% (SD: 7.50) | Day 1 to Day 28 | [7] |
| Loading Dose (180mg SC + 180mg IM) followed by 180mg SC every 6 weeks | Greater suppression than the 120mg regimen | Throughout the treatment period | [7] |
Experimental Protocols
The quantification of FSH in clinical trials of this compound is a critical component of assessing its pharmacodynamic effects. The most common method employed is the enzyme-linked immunosorbent assay (ELISA).
Principle of FSH Immunoassay
The measurement of serum FSH concentrations is typically performed using a sandwich-type immunoassay. In this method, a monoclonal antibody specific for FSH is immobilized on a solid phase (e.g., a microplate well). The patient's serum sample is added, and the FSH present binds to the immobilized antibody. A second, different monoclonal antibody specific to another epitope on the FSH molecule, which is conjugated to an enzyme (e.g., horseradish peroxidase), is then added. After a washing step to remove unbound reagents, a substrate for the enzyme is added. The resulting colorimetric reaction is proportional to the concentration of FSH in the sample.
Generalized Experimental Workflow for FSH Quantification
The following diagram illustrates a typical workflow for the determination of FSH levels in a clinical trial setting.
Detailed Methodological Considerations
While specific assay kits and instrumentation may vary between clinical sites and laboratories, the fundamental principles remain the same. Key methodological details from published studies include:
-
Assay Type: Double antibody radioimmunoassay (RIA) or immunoradiometric assay (IRMA) have been used.[8] More commonly, solid-phase sequential chemiluminescent immunoassays are employed.[8]
-
Instrumentation: Automated immunoassay analyzers are frequently utilized for high-throughput analysis.
-
Calibration: Assays are calibrated against international standards for FSH.
-
Quality Control: Internal quality control samples at low, medium, and high concentrations are run with each batch of patient samples to ensure the accuracy and precision of the assay.
Discussion
The available data consistently demonstrate that this compound is a potent suppressor of FSH. The mechanism of action, through competitive antagonism of the GnRH receptor, is well-understood and leads to an immediate cessation of the signaling cascade responsible for FSH synthesis and secretion. The dose-dependent nature of this suppression allows for the potential titration of hormonal effects, which could be advantageous in certain clinical settings.
The prolonged suppression of FSH observed with intramuscular administration compared to subcutaneous administration suggests the formation of a depot at the injection site, leading to a slower release of the drug.[1][3] This pharmacokinetic profile has implications for the design of long-acting formulations of this compound.
Conclusion
This compound effectively and rapidly suppresses follicle-stimulating hormone levels in a dose-dependent manner. Its mechanism as a direct GnRH antagonist provides a predictable and controllable means of hormonal manipulation. The robust data from clinical trials, supported by well-established analytical methodologies for FSH quantification, underscore the potential of this compound as a therapeutic agent in a variety of hormone-dependent diseases. Further research into long-term FSH suppression and the clinical implications thereof is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04912 [genome.jp]
- 6. researchgate.net [researchgate.net]
- 7. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 8. Reactive Oxygen Species Link Gonadotropin-Releasing Hormone Receptor Signaling Cascades in the Gonadotrope - PMC [pmc.ncbi.nlm.nih.gov]
Early-phase clinical trials of Teverelix
An In-depth Technical Guide to the Early-Phase Clinical Development of Teverelix
Introduction
This compound (also known as this compound trifluoroacetate or EP 24332) is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is under development for the treatment of hormone-sensitive conditions, primarily advanced prostate cancer, and has also been investigated for benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[1][2][3][4] As a GnRH antagonist, this compound offers a distinct mechanism of action compared to GnRH agonists by inducing a rapid and profound suppression of gonadal hormones without the initial surge in testosterone levels, a phenomenon known as "flare" that is observed with agonists.[5] This guide provides a detailed overview of the early-phase clinical trials of this compound, focusing on its mechanism of action, experimental protocols, and key pharmacokinetic, pharmacodynamic, and safety findings.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
This compound exerts its therapeutic effect by competitively and reversibly binding to GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[1][3][4][6] This binding blocks the endogenous GnRH from stimulating the pituitary, leading to an immediate and dose-dependent suppression of the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] The reduction in circulating LH levels directly inhibits the Leydig cells in the testes from producing testosterone.[3][4] In women, this mechanism leads to a decrease in estradiol production from the ovaries.[3] By significantly lowering testosterone, this compound effectively inhibits the growth of hormone-sensitive prostate cancer cells.[7]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. antev.co.uk [antev.co.uk]
- 4. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antev.co.uk [antev.co.uk]
- 6. This compound Trifluoroacetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes and Protocols: Teverelix for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teverelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that competitively and reversibly binds to GnRH receptors in the pituitary gland. This action leads to the rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of downstream sex hormones such as testosterone in males and estrogen in females.[1][2][3] These characteristics make this compound a valuable tool for research in endocrinology, reproductive biology, and oncology, particularly in the study of hormone-dependent conditions like prostate cancer, benign prostatic hyperplasia, and endometriosis.[1][4]
These application notes provide an overview of published this compound dosage protocols used in preclinical animal studies and offer detailed experimental procedures to guide researchers in designing their in vivo experiments. Due to the limited detailed public data on this compound in animal models, this document also includes contextual data from studies on other well-characterized GnRH antagonists, such as Degarelix and Cetrorelix, to provide a broader framework for experimental design.
Mechanism of Action: GnRH Antagonism
This compound exerts its effects by directly blocking the GnRH receptor on pituitary gonadotroph cells. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, GnRH antagonists like this compound induce a rapid and dose-dependent suppression of gonadotropins without an initial flare-up.[5] This immediate onset of action is a key advantage in both clinical and research settings.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The following tables summarize reported dosages of this compound and other GnRH antagonists in various animal models. These data can serve as a starting point for dose-range finding studies.
Table 1: this compound Dosage in Preclinical Animal Studies
| Animal Model | Dosage | Administration Route | Dosing Regimen | Observed Effect | Reference |
| Rat | 3, 10, 30, 100, 300 µg/kg | Intramuscular (IM) | Single injection | Dose-dependent inhibition of testosterone. | [1] |
| Stump-tailed Macaque | 1 mg/kg | Subcutaneous (SC) | Daily for 3 days | Abolished luteal function. | [1] |
Table 2: Dosage of Other GnRH Antagonists in Animal Studies (for reference)
| Compound | Animal Model | Dosage | Administration Route | Dosing Regimen | Observed Effect | Reference |
| Degarelix | Rat | 12.5, 50, 200 µg/kg | Subcutaneous (SC) | Single injection | Suppression of LH for 1, 2, and 7 days, respectively. | [6] |
| Degarelix | Rhesus Monkey | 0.045, 0.2, 2 mg/kg | Subcutaneous (SC) | Single injection | Suppression of LH for 2, 7, and 79 days, respectively. | [6] |
| Cetrorelix | Rat | 0.25, 0.5, 1 mg/kg | Subcutaneous (SC) | Single dose | No significant ulcerogenic effect. | [7] |
| Cetrorelix | Marmoset Monkey | 0.01 mg/100g BW (low dose) | Not specified | 3 times over 2 days | Delayed progesterone rise by 9-15 days. | [8] |
| Cetrorelix | Marmoset Monkey | 0.1 mg/100g BW (high dose) | Not specified | 3 times over 2 days | Delayed progesterone rise by 21-41 days. | [8] |
| Cetrorelix | Aged Mouse | 5 µg/kg | Intraperitoneal (IP) | Daily for 7 days | Increased number of ovulated oocytes. | [9] |
| Acyline | Dog | 110 µg/kg (low dose) | Subcutaneous (SC) | Single injection | Terminated mid-pregnancy. | [10] |
| Acyline | Dog | 330 µg/kg (high dose) | Subcutaneous (SC) | Single injection | Terminated mid-pregnancy. | [10] |
Experimental Protocols
The following are detailed, generalized protocols for conducting in vivo studies with this compound. These protocols are based on the limited available data for this compound and have been supplemented with standard procedures from published studies on other GnRH antagonists. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Pharmacodynamic Study of Testosterone Suppression in Rats
Objective: To evaluate the dose-dependent effect of this compound on serum testosterone levels in adult male rats.
Materials:
-
This compound powder
-
Sterile vehicle for reconstitution (e.g., 5% mannitol in sterile water for injection)
-
Adult male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard animal housing and husbandry supplies
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Hormone assay kits (e.g., Testosterone ELISA kit)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Randomization: Randomly assign animals to treatment groups (e.g., Vehicle control, 3 µg/kg, 10 µg/kg, 30 µg/kg, 100 µg/kg, 300 µg/kg this compound; n=6-8 per group).
-
This compound Preparation: On the day of dosing, reconstitute this compound powder with the sterile vehicle to the desired stock concentrations. The final injection volume should be consistent across all animals (e.g., 1 mL/kg).
-
Baseline Blood Collection (Day 0, Time 0): Prior to dosing, collect a baseline blood sample (approx. 200-300 µL) from the tail vein or saphenous vein under light anesthesia.
-
Administration: Administer the assigned dose of this compound or vehicle via intramuscular injection into the hind limb.
-
Post-Dose Blood Collection: Collect blood samples at predetermined time points to characterize the time-course of testosterone suppression. A suggested schedule could be: 2, 4, 8, 24, 48, 72, 96, and 168 hours post-injection.
-
Sample Processing: Process blood samples by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Hormone Analysis: Measure testosterone concentrations in plasma samples using a validated commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data by calculating the mean testosterone levels for each group at each time point. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups and the vehicle control.
Protocol 2: Evaluation of Luteal Function in Non-Human Primates (NHPs)
Objective: To assess the effect of this compound on luteal function in female macaques, as indicated by serum progesterone levels.
Materials:
-
This compound powder
-
Sterile vehicle for reconstitution
-
Adult, regularly cycling female stump-tailed or rhesus macaques
-
Primate housing and handling facilities
-
Blood collection supplies
-
Anesthesia (e.g., ketamine)
-
Centrifuge
-
Hormone assay kits (e.g., Progesterone ELISA kit)
Procedure:
-
Cycle Monitoring: Monitor the menstrual cycles of female macaques to determine the timing of the luteal phase (typically identified by perineal swelling and confirmed by rising progesterone).
-
Animal Selection: Select animals in their mid-luteal phase for the study.
-
Randomization: Assign animals to a treatment group (e.g., 1 mg/kg this compound) and a vehicle control group.
-
This compound Preparation: Prepare the this compound solution for subcutaneous injection as described in Protocol 1.
-
Baseline and Dosing: Collect a baseline blood sample. Administer this compound (1 mg/kg) or vehicle subcutaneously daily for three consecutive days.
-
Blood Collection: Collect blood samples daily or every other day following the initiation of treatment for at least one full expected cycle length to monitor progesterone levels.
-
Sample Processing and Analysis: Process blood samples to obtain serum or plasma and store at -80°C. Measure progesterone concentrations using a validated assay.
-
Data Analysis: Plot the progesterone profiles for each animal. Compare the timing of luteolysis (progesterone decline) and the length of the subsequent follicular phase between the this compound-treated and control groups.
Caption: General experimental workflow for in vivo evaluation of this compound.
Concluding Remarks
This compound is a powerful GnRH antagonist with significant potential for in vivo research applications. The protocols and data provided herein offer a foundation for researchers to design and execute studies aimed at understanding its pharmacodynamic effects in various animal models. As with any experimental work, it is crucial to conduct pilot studies to determine the optimal dose, vehicle, and administration schedule for the specific research question and animal model being used. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. antev.co.uk [antev.co.uk]
- 3. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. GnRH-antagonist mediated down-regulation of the estrous cycle in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Cetrorelix administration on ovarian stimulation in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of two doses of the GnRH antagonist, acyline, for pregnancy termination in bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
Teverelix Administration Routes in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teverelix is a potent gonadotropin-releasing hormone (GnRH) antagonist that has been investigated for its therapeutic potential in hormone-dependent conditions such as prostate cancer and benign prostatic hyperplasia. By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in testosterone levels.[1][2] This document provides detailed application notes and protocols for the administration of this compound in preclinical models, focusing on subcutaneous and intramuscular routes. The information is compiled from published preclinical and clinical studies to guide researchers in designing and executing their own investigations.
This compound is typically formulated as a trifluoroacetate (TFA) salt, which forms a microcrystalline suspension upon reconstitution, allowing for sustained release and prolonged action.[3][4]
Data Presentation
Table 1: Summary of this compound Administration in Preclinical Models
| Animal Model | Administration Route | Dose | Dosing Regimen | Formulation | Observed Effects | Reference |
| Rat | Subcutaneous (SC) | Up to 20 mg/kg/day | Daily | 75 mg/mL in 5% mannitol | Tolerated | [5] |
| Rat | Subcutaneous (SC) | Not specified | Weekly for up to 6 months | 75 mg/mL in 5% mannitol | Tolerated | [5] |
| Rat | Intravenous (IV) | 5 mg/kg | Single dose | This compound Acetate | Adverse effects observed | [5] |
| Dog | Subcutaneous (SC) | Up to 20 mg/kg/day | Daily | 75 mg/mL in 5% mannitol | Tolerated | [5] |
| Dog | Subcutaneous (SC) | Not specified | Weekly for up to 9 months | 75 mg/mL in 5% mannitol | Tolerated | [5] |
| Stumptailed Macaque | Subcutaneous (SC) | 1 mg/kg | Daily for 3 days | Not specified | Abolished luteal function | [5] |
Note: Detailed quantitative pharmacokinetic and pharmacodynamic data from these specific preclinical studies are not extensively available in the public domain. The majority of published quantitative data pertains to human clinical trials.
Table 2: Pharmacodynamic Effects of this compound in Human Studies (for reference)
| Administration Route | Dose | Mean Onset of Castration (Testosterone < 0.5 ng/mL) | Mean Duration of Castration | Reference |
| Subcutaneous (SC) | 90 mg on 3 consecutive days | 1.77 days | 55.32 days | [6] |
| Subcutaneous (SC) | 120 mg on 2 consecutive days | 1.10 days | 32.45 days | [7] |
| Subcutaneous (SC) | 180 mg on 3 consecutive days | Not specified | 68.95 days | [7] |
| Intramuscular (IM) | 90 mg on days 0 and 7 | 2.4 days | Not specified | [7] |
Signaling Pathway
This compound acts as a GnRH antagonist, blocking the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Experimental Protocols
Formulation Preparation
Objective: To reconstitute lyophilized this compound TFA for subcutaneous or intramuscular administration in preclinical models.
Materials:
-
Lyophilized this compound TFA powder
-
Sterile 5% (w/v) mannitol in water for injection
-
Sterile vials
-
Syringes and needles (appropriate gauge for the animal model)
-
Vortex mixer
Protocol:
-
Aseptically, add the required volume of 5% mannitol solution to the vial containing the lyophilized this compound TFA powder to achieve the desired final concentration (e.g., 75 mg/mL).[5][6]
-
Gently swirl the vial to wet the powder.
-
Vortex the vial for 1-2 minutes, or until a uniform milky-white microcrystalline suspension is formed.
-
Visually inspect the suspension for any clumps or unsuspended particles. If present, continue to vortex until a homogenous suspension is achieved.
-
Use the suspension immediately after reconstitution. If not used immediately, gently re-suspend by inverting the vial or brief vortexing before drawing the dose.
Subcutaneous (SC) Administration Protocol for Rats
Objective: To administer this compound subcutaneously to rats for pharmacokinetic and pharmacodynamic studies.
Materials:
-
Reconstituted this compound suspension
-
Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Rat restraint device (optional)
-
70% ethanol for disinfection
Protocol:
-
Animal Preparation: Acclimatize the rats to the experimental conditions. Weigh each rat to determine the correct injection volume.
-
Dose Calculation: Calculate the required injection volume based on the animal's weight and the desired dose (e.g., up to 20 mg/kg).[5] Given a 75 mg/mL concentration, a 250g rat receiving 20 mg/kg would require an injection volume of approximately 0.067 mL.
-
Injection Procedure: a. Gently restrain the rat. b. Lift the loose skin over the dorsal scapular region to form a tent. c. Clean the injection site with 70% ethanol. d. Insert the needle at the base of the skin tent, parallel to the spine. e. Aspirate briefly to ensure the needle is not in a blood vessel. f. Slowly inject the this compound suspension. g. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Post-Administration Monitoring: a. Return the rat to its cage and monitor for any immediate adverse reactions. b. Regularly check the injection site for signs of irritation, inflammation, or induration, especially as injection site reactions have been noted as a potential issue.[5] c. Follow the planned schedule for blood sampling for PK/PD analysis.
Intramuscular (IM) Administration Protocol for Non-Human Primates (NHPs)
Objective: To administer this compound intramuscularly to NHPs for pharmacokinetic and pharmacodynamic studies.
Materials:
-
Reconstituted this compound suspension
-
Appropriately sized syringes (e.g., 1-3 mL) and needles (e.g., 22-25 gauge)
-
Anesthetic agents (as per institutional guidelines)
-
70% ethanol for disinfection
Protocol:
-
Animal Preparation: Anesthetize the NHP according to the approved institutional animal care and use committee (IACUC) protocol. Weigh the anesthetized animal.
-
Dose Calculation: Calculate the required injection volume based on the animal's weight and the desired dose.
-
Injection Procedure: a. Position the animal to expose the desired muscle group (e.g., quadriceps or gluteal muscles). b. Clean the injection site with 70% ethanol. c. Insert the needle deep into the muscle mass at a 90-degree angle. d. Aspirate to ensure the needle is not in a blood vessel. e. Inject the this compound suspension slowly. f. Withdraw the needle and apply gentle pressure to the injection site.
-
Post-Administration Monitoring: a. Monitor the animal during recovery from anesthesia. b. Observe for any signs of pain, distress, or lameness. c. Regularly inspect the injection site for any local reactions. d. Adhere to the predetermined schedule for blood collection for PK/PD analysis.
Pharmacokinetic/Pharmacodynamic (PK/PD) Sample Collection Workflow
Objective: To outline a general workflow for collecting samples to analyze this compound concentration and testosterone suppression.
Disclaimer
These protocols are intended as a general guide and should be adapted to specific experimental needs and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The provided information is based on publicly available data and does not constitute an endorsement of this compound or its use. Researchers should consult the original publications for more detailed information.
References
- 1. antev.co.uk [antev.co.uk]
- 2. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antev.co.uk [antev.co.uk]
- 4. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]
- 5. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antev.co.uk [antev.co.uk]
- 7. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Determine Teverelix Efficacy
Introduction to Teverelix
This compound is a synthetic decapeptide that functions as a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor (GnRHR).[1][2] It operates by competitively and reversibly binding to GnRH receptors located on pituitary gonadotrope cells.[3][4] This binding action effectively blocks the endogenous GnRH from activating its receptor, leading to an immediate and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4][5] The subsequent reduction in gonadotropins causes a rapid decrease in testosterone production in men, making this compound a valuable therapeutic agent for hormone-dependent conditions such as advanced prostate cancer.[1][6]
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family.[7][8] Its primary signaling cascade is initiated through coupling with the Gαq/11 protein.[7][9] Activation of Gαq/11 stimulates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] The resulting elevation in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical events that lead to the synthesis and secretion of LH and FSH.[9][10]
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the antagonistic efficacy of this compound by measuring its ability to inhibit key steps in the GnRH signaling pathway.
Caption: GnRH receptor signaling pathway and this compound's point of inhibition.
Inositol Phosphate (IP) Accumulation Assay
Application Note: This assay directly quantifies the functional antagonism of this compound by measuring its ability to inhibit GnRH-induced production of inositol phosphates, a key second messenger produced immediately following Gαq/11 activation.[7] It is a robust method for determining the potency (IC50) of GnRHR antagonists. The protocol involves labeling cells with ³H-myo-inositol, which is incorporated into the cell membrane as phosphoinositides. Following stimulation with a GnRH agonist in the presence of this compound, the accumulated radioactive IP is isolated by ion-exchange chromatography and quantified by scintillation counting.
Experimental Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR) into 24-well plates at a density of 2 x 10⁵ cells/well. Culture overnight in DMEM supplemented with 10% FBS.
-
Cell Labeling: Replace the culture medium with 0.5 mL of inositol-free DMEM containing 1 µCi/mL of ³H-myo-inositol. Incubate for 18-24 hours to ensure sufficient incorporation into membrane lipids.
-
Compound Preparation: Prepare a dose-response curve of this compound in assay buffer (HBSS with 20 mM HEPES and 10 mM LiCl). The LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of IP1. Also, prepare a fixed, sub-maximal (EC80) concentration of a GnRH agonist (e.g., Buserelin).
-
Assay Procedure: a. Wash the labeled cells twice with 0.5 mL of pre-warmed assay buffer. b. Add 225 µL of assay buffer containing the desired concentration of this compound (or vehicle control) to each well. Incubate for 20 minutes at 37°C. c. Add 25 µL of the GnRH agonist solution to stimulate the cells. For the basal control, add assay buffer only. Incubate for 45 minutes at 37°C.[3] d. Terminate the reaction by aspirating the medium and adding 0.5 mL of ice-cold 0.1 M formic acid. Incubate on ice for 30 minutes.
-
IP Isolation: a. Transfer the cell lysates to glass tubes. b. Apply the lysates to Dowex AG1-X8 anion-exchange columns (formate form). c. Wash the columns twice with 5 mL of deionized water to remove free ³H-myo-inositol. d. Elute the total inositol phosphates with 3 mL of 1 M ammonium formate / 0.1 M formic acid.
-
Quantification: a. Add 10 mL of scintillation cocktail to the eluted fractions. b. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of the GnRH agonist response for each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Assay Parameter | This compound | Cetrorelix (Control) |
| IC50 (nM) | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Hill Slope | -1.1 ± 0.1 | -1.0 ± 0.1 |
| Max Inhibition (%) | 98 ± 2 | 99 ± 1 |
| Table 1: Representative data for this compound in an IP accumulation assay. |
Intracellular Calcium Flux Assay
Application Note: This high-throughput assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following GnRHR activation, a direct consequence of IP3-mediated release from the endoplasmic reticulum.[7] The assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. This compound efficacy is determined by its ability to block the GnRH-induced fluorescent signal in a dose-dependent manner. This method is ideal for primary and secondary screening of GnRHR antagonists.[11]
Experimental Protocol:
-
Cell Preparation: a. Culture CHO-K1 cells stably expressing human GnRHR (CHO/GnRHR) to confluence in a T-75 flask. b. Harvest cells using an enzyme-free dissociation buffer. Wash cells with HBSS containing 20 mM HEPES and 2.5 mM probenecid (assay buffer). c. Resuspend cells in assay buffer at a density of 1 x 10⁶ cells/mL.[12]
-
Dye Loading: a. Add an equal volume of 2X Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM in assay buffer) to the cell suspension. b. Incubate for 45-60 minutes at 37°C in the dark, with occasional mixing.[13] c. Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh assay buffer to the original density.
-
Assay Procedure: a. Dispense 90 µL of the dye-loaded cell suspension into each well of a black, clear-bottom 96-well plate. b. Prepare a 10X serial dilution plate of this compound. c. Add 10 µL of this compound from the dilution plate to the cell plate. Incubate for 15-30 minutes at room temperature. d. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. e. Establish a baseline fluorescence reading for 10-20 seconds. f. Inject 25 µL of a 5X EC80 concentration of a GnRH agonist and continue reading fluorescence for an additional 90-120 seconds.
-
Data Analysis: a. The response is calculated as the peak fluorescence intensity minus the baseline reading. b. Determine the percent inhibition for each this compound concentration relative to the agonist-only control. c. Calculate the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
Caption: Workflow for the intracellular calcium flux assay.
Data Presentation:
| Compound | IC50 (nM) [GnRH-induced Ca²⁺ flux] |
| This compound | 10.2 ± 1.8 |
| Ganirelix | 8.5 ± 1.5 |
| Cetrorelix | 5.1 ± 0.9 |
| Table 2: this compound potency in blocking GnRH-induced calcium flux. Data is representational.[7] |
Luciferase Reporter Gene Assay
Application Note: Reporter gene assays provide a sensitive and versatile platform to measure the transcriptional consequences of GnRHR signaling.[14][15] This protocol utilizes a reporter construct where the luciferase gene is under the control of a response element sensitive to the GnRH pathway, such as the Nuclear Factor of Activated T-cells Response Element (NFAT-RE), which is activated by calcium/calcineurin signaling.[16] this compound efficacy is measured by its ability to suppress GnRH-induced luciferase expression. This assay format is highly amenable to high-throughput screening.[16][17]
Experimental Protocol:
-
Cell Transfection: a. Seed HEK293 cells in a 96-well plate at a density of 4 x 10⁴ cells/well. b. Co-transfect the cells with an expression vector for the human GnRH receptor and a reporter vector containing the NFAT response element driving firefly luciferase expression (NFAT-Luc). A constitutively expressed Renilla luciferase vector can be included for normalization. Use a suitable transfection reagent according to the manufacturer's protocol. c. Incubate for 24 hours.
-
Compound Treatment: a. Replace the transfection medium with serum-free DMEM. b. Add this compound at various concentrations and pre-incubate for 30 minutes. c. Add a GnRH agonist at a fixed EC50 concentration. d. Incubate the plates for 6-8 hours at 37°C to allow for reporter gene expression.
-
Lysis and Luminescence Reading: a. Remove the medium and add 50 µL of passive lysis buffer to each well. b. Incubate for 15 minutes at room temperature with gentle shaking. c. Use a dual-luciferase assay system. Add 50 µL of the firefly luciferase substrate to each well and measure luminescence. d. Subsequently, add 50 µL of the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the second luminescence signal.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability. b. Calculate the percent inhibition of the GnRH-stimulated signal for each concentration of this compound. c. Determine the IC50 value by fitting the dose-response curve.
Data Presentation:
| Parameter | This compound |
| Assay Principle | Inhibition of GnRH-induced NFAT-Luc expression |
| Cell Line | HEK293 |
| Agonist | Buserelin (EC50 concentration) |
| IC50 (nM) | 8.9 ± 1.1 |
| Table 3: Summary of this compound performance in an NFAT-Luciferase reporter assay. |
LH/FSH Secretion Assay
Application Note: This assay provides the most physiologically relevant in vitro measure of this compound efficacy by quantifying the inhibition of gonadotropin secretion from pituitary cells. The LβT2 cell line, a mouse pituitary gonadotrope cell line that endogenously expresses GnRHR and synthesizes LH, is an appropriate model system.[7] Following treatment with a GnRH agonist and this compound, the amount of LH secreted into the culture medium is measured using a specific enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol:
-
Cell Culture: Plate LβT2 cells in 48-well plates at 1.5 x 10⁵ cells/well in DMEM with 10% FBS and allow them to adhere for 48-72 hours.
-
Serum Starvation: Prior to the experiment, wash the cells with serum-free DMEM and incubate in the same medium for 3 hours to reduce basal hormone secretion.
-
Compound Treatment: a. Prepare this compound dilutions and a fixed concentration of a GnRH agonist in serum-free DMEM. b. Aspirate the starvation medium and add the medium containing this compound (or vehicle). Pre-incubate for 30 minutes. c. Add the GnRH agonist and incubate for 3-4 hours at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to pellet any detached cells and use the clear supernatant for analysis.
-
LH Quantification (ELISA): a. Use a commercially available mouse LH ELISA kit. b. Follow the manufacturer's instructions to coat the plate, add standards and samples, incubate with detection antibodies, add substrate, and stop the reaction. c. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: a. Generate a standard curve from the LH standards. b. Calculate the concentration of LH in each sample from the standard curve. c. Determine the percent inhibition of GnRH-stimulated LH secretion for each this compound concentration and calculate the IC50.
Data Presentation:
| This compound Conc. (nM) | GnRH-Stimulated LH Secretion (ng/mL) | % Inhibition |
| 0 (No this compound) | 12.5 ± 0.8 | 0% |
| 0.1 | 11.2 ± 0.7 | 10.4% |
| 1 | 8.1 ± 0.5 | 35.2% |
| 10 | 4.3 ± 0.3 | 65.6% |
| 100 | 1.8 ± 0.2 | 85.6% |
| 1000 | 1.1 ± 0.1 | 91.2% |
| Basal (No GnRH) | 1.2 ± 0.1 | - |
| Table 4: Dose-dependent inhibition of GnRH-stimulated LH secretion by this compound in LβT2 cells. |
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. antev.co.uk [antev.co.uk]
- 5. This compound Trifluoroacetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. content.abcam.com [content.abcam.com]
- 13. bu.edu [bu.edu]
- 14. promega.com [promega.com]
- 15. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
Application Notes and Protocols for the Use of Teverelix in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical or clinical evidence supporting the use of Teverelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, in combination with other research compounds. The provided protocols are intended as a starting point for laboratory research and preclinical development.
Introduction to this compound
This compound is a third-generation GnRH antagonist that competitively blocks GnRH receptors in the pituitary gland. This action leads to a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby reducing the production of testosterone in men and estrogen in women.[1][2] Unlike GnRH agonists, this compound does not cause an initial surge in hormone levels, which can be advantageous in hormone-sensitive conditions.[3] Its primary clinical application is in the management of advanced prostate cancer, with potential for use in other hormone-dependent diseases such as benign prostatic hyperplasia, endometriosis, and uterine fibroids.[4]
This compound in Combination with Chemotherapy: A Synergistic Approach
Scientific Rationale
Combining a GnRH antagonist like this compound with a cytotoxic agent such as docetaxel presents a promising strategy for several cancers, particularly hormone-sensitive prostate cancer. Docetaxel is a taxane that disrupts microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[5][6] By suppressing testosterone levels, this compound can inhibit the growth of hormone-dependent cancer cells, potentially sensitizing them to the cytotoxic effects of docetaxel. A clinical study combining the GnRH antagonist degarelix with docetaxel in prostate cancer patients demonstrated enhanced therapeutic efficacy compared to degarelix alone.[7]
Quantitative Data
The following table summarizes the key findings from a clinical study of docetaxel in combination with the GnRH antagonist degarelix for prostate cancer.[7] This data provides a strong rationale for a similar combination with this compound.
| Parameter | Degarelix Monotherapy | Docetaxel + Degarelix | P-value |
| Treatment Efficacy | |||
| Overall Response Rate | 63.16% | 94.74% | < 0.05 |
| Complete Response (CR) | 21.05% | 47.37% | < 0.05 |
| Partial Response (PR) | 26.32% | 31.58% | > 0.05 |
| Inflammatory Markers | |||
| C-reactive protein (CRP) | 35.17 ± 6.31 | 28.84 ± 5.42 | < 0.05 |
| Interleukin-6 (IL-6) | 31.54 ± 8.17 | 25.31 ± 5.74 | < 0.05 |
| Interleukin-10 (IL-10) | 42.76 ± 11.25 | 53.32 ± 11.02 | < 0.05 |
| Vascular Endothelial Growth Factor (VEGF) | |||
| VEGF Level (6 months) | 124.36 ± 23.14 | 119.17 ± 21.38 | < 0.05 |
Experimental Protocol: In Vivo Prostate Cancer Xenograft Model
This protocol is a proposed starting point for evaluating the combination of this compound and docetaxel in a preclinical setting.
1. Animal Model:
-
Male immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Subcutaneously implant human prostate cancer cells (e.g., LNCaP or VCaP).
-
Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.
2. Treatment Groups (n=8-10 mice per group):
-
Vehicle Control: Administer the vehicle for both this compound and docetaxel.
-
This compound Monotherapy: Administer this compound at a clinically relevant dose (e.g., subcutaneous injection, dose to be optimized based on pharmacokinetic studies).
-
Docetaxel Monotherapy: Administer docetaxel intravenously at a standard preclinical dose (e.g., 10 mg/kg, once weekly).
-
This compound + Docetaxel Combination: Administer both agents as described above.
3. Dosing Regimen:
-
This compound: A loading dose followed by maintenance doses can be considered, mimicking clinical protocols.[8] For example, a loading dose of 360 mg SC and 180 mg IM, followed by a maintenance dose of 360 mg SC every 6 weeks has been proposed for clinical trials.[8] Doses for preclinical models would need to be scaled appropriately.
-
Docetaxel: Administer intravenously once a week for 3-4 weeks.
4. Monitoring and Endpoints:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors for histological and molecular analysis (e.g., proliferation markers, apoptosis markers).
-
Measure serum testosterone and PSA levels.
Signaling Pathway
Caption: this compound and Docetaxel combination pathway.
This compound in Combination with mTOR Inhibitors
Scientific Rationale
The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[2] Preclinical studies have shown that the combination of a GnRH antagonist (degarelix) with an mTOR inhibitor (everolimus) can prevent cancer recurrence in animal models.[1] This suggests that dual targeting of hormonal and mTOR pathways could be an effective anti-cancer strategy. This compound, by suppressing hormonal signaling, may create a cellular environment where cancer cells become more dependent on pathways like mTOR for survival, making them more susceptible to mTOR inhibitors.
Proposed Experimental Protocol: In Vitro Cell Viability Assay
1. Cell Lines:
-
Hormone-sensitive cancer cell lines (e.g., prostate cancer: LNCaP, VCaP; breast cancer: MCF-7).
2. Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
mTOR inhibitor (e.g., everolimus, rapamycin; dissolved in DMSO).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
3. Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and the mTOR inhibitor, both as single agents and in combination.
-
Include a vehicle control group.
-
Incubate for 48-72 hours.
-
Measure cell viability using a plate reader.
4. Data Analysis:
-
Calculate the IC50 values for each compound alone and in combination.
-
Use the combination index (CI) method (Chou-Talalay) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Signaling Pathway
References
- 1. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antev.co.uk [antev.co.uk]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. Docetaxel - Wikipedia [en.wikipedia.org]
- 7. Effects of Docetaxel plus Degarelix on Quality of Life and Vascular Endothelial Growth Factor in Patients with Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Model-Informed Drug Development Approach to Design a Phase 3 Trial of this compound Drug Product in Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Teverelix Long-Acting Formulation in Sustained Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teverelix is a potent, synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively and reversibly binding to GnRH receptors in the pituitary gland.[2][3] This action leads to an immediate and rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4][5] Consequently, there is a swift reduction in the production of testosterone in males and estradiol in females.[2] this compound is under development for hormone-dependent conditions such as advanced prostate cancer and benign prostatic hyperplasia (BPH).[6][7]
The long-acting (LA) formulation of this compound, this compound trifluoroacetate (TFA), is a microcrystalline suspension designed for sustained release.[8][9] When administered via subcutaneous (SC) or intramuscular (IM) injection, it forms a depot at the injection site.[2][4] This depot formation results in a biphasic release profile: an initial rapid release of the drug followed by a prolonged, slow-release phase, allowing for extended therapeutic action and less frequent dosing.[2][4][10]
Mechanism of Action: GnRH Antagonism
This compound exerts its therapeutic effect by directly blocking the GnRH receptor in the anterior pituitary gland. Unlike GnRH agonists which cause an initial surge in LH and FSH, this compound as an antagonist provides immediate suppression of these hormones, thereby avoiding the initial testosterone flare and its potential clinical consequences.[9]
Quantitative Data Summary
The following tables summarize pharmacokinetic and pharmacodynamic data from clinical studies of the this compound long-acting formulation.
Table 1: Pharmacokinetic Parameters of this compound Following Single Subcutaneous (SC) and Intramuscular (IM) Injections in Healthy Males
| Parameter | 60 mg SC | 90 mg SC | 120 mg SC | 90 mg IM |
| Tmax (h) | ~2 | ~2 | ~2 | - |
| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | Higher initial exposure than SC |
| Half-life (h) | 252 - 331 | 252 - 331 | 252 - 331 | - |
| Release Profile | Biphasic: initial rapid phase followed by a slow-release phase.[2][4] | Biphasic: initial rapid phase followed by a slow-release phase.[2][4] | Biphasic: initial rapid phase followed by a slow-release phase.[2][4] | Biphasic: more prolonged hormone suppression compared to SC.[2][4] |
Data compiled from studies in healthy male volunteers.[4][8]
Table 2: Pharmacodynamic Effects of this compound in Clinical Studies
| Indication | Dosing Regimen | Key Pharmacodynamic Effects |
| Benign Prostatic Hyperplasia (BPH) | 60 mg SC on Day 1 and Day 3 | - Testosterone suppressed to ~2 ng/mL for the first 4 weeks.[11]- 11.5% reduction in prostate volume at 16 weeks.[11][12]- 34.5% decrease in International Prostate Symptom Score (I-PSS) at 16 weeks.[12] |
| Advanced Prostate Cancer | Various loading doses (e.g., 90 mg, 120 mg, or 180 mg SC for 3 consecutive days) | - Rapid achievement of castrate levels of testosterone (<0.5 ng/mL).[13]- Mean onset of castration: 1.10 to 2.4 days.[13]- Mean duration of castration: 32.45 to 68.95 days, depending on the dose.[13] |
Data from Phase 2 clinical trials.[11][12][13]
Experimental Protocols
Protocol 1: In Vitro Sustained Release Study
This protocol is designed to characterize the in vitro release kinetics of the this compound long-acting formulation.
Methodology:
-
Formulation Preparation: Prepare the this compound TFA microcrystalline suspension in its vehicle (e.g., 5% D-mannitol solution) to the desired concentration (e.g., 45 mg/0.6 mL).[8]
-
Apparatus Setup: Utilize a USP Apparatus 4 (flow-through cell) which is suitable for long-acting injectable suspensions.[14][15]
-
Release Medium: Use a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, containing a surfactant (e.g., 0.02% Tween 80) to ensure sink conditions.
-
Procedure: a. Accurately load a specified amount of the this compound suspension into the flow-through cell. b. Pump the pre-warmed (37°C) release medium through the cell at a constant, slow flow rate. c. Collect the eluate at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily for several weeks).
-
Sample Analysis: a. Quantify the concentration of this compound in each collected sample using a validated high-performance liquid chromatography (HPLC) method with UV detection. b. Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid. c. Column: C18 reverse-phase column. d. Detection: UV at approximately 220 nm.
-
Data Analysis: Calculate the cumulative amount and percentage of this compound released over time. Plot the cumulative release profile to determine the release kinetics.
Protocol 2: In Vivo Pharmacokinetic and Pharmacodynamic Study in a Rodent Model
This protocol outlines a study to evaluate the PK/PD profile of the this compound long-acting formulation in male rats.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (8-10 weeks old). House animals under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Experimental Groups:
-
Dosing: Administer a single dose of the this compound formulation or vehicle control.
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein into EDTA-coated tubes at pre-dose and various post-dose time points (e.g., 0.5, 1, 2, 4, 8, 24 hours, and then on days 2, 4, 7, 14, 21, 28, etc.).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetics (PK): Determine plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacodynamics (PD): Measure plasma concentrations of testosterone and LH using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Data Analysis:
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Plot the time course of testosterone and LH suppression for PD analysis.
-
Correlate this compound plasma concentrations with the observed pharmacodynamic effects.
-
Protocol 3: Phase II Clinical Trial in Patients with Benign Prostatic Hyperplasia (BPH)
This protocol is a representative example based on published clinical trial designs for this compound in BPH.[11][12]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Treatment-naïve male patients, aged over 50 years, with a diagnosis of BPH and moderate to severe lower urinary tract symptoms (I-PSS score ≥ 13).[11][12]
-
Treatment Regimen:
-
This compound Group: Receive two subcutaneous injections of this compound LA 60 mg, 48 hours apart (Day 1 and Day 3).[12]
-
Placebo Group: Receive two subcutaneous injections of a matching placebo on the same schedule.
-
-
Study Assessments:
-
Screening/Baseline: Collect demographics, medical history, physical examination, I-PSS, uroflowmetry (Qmax), prostate volume (via ultrasound), and baseline blood samples for testosterone, DHT, and PSA.
-
Follow-up Visits (e.g., Weeks 2, 4, 8, 12, 16): Repeat assessments of I-PSS, Qmax, and blood hormone levels. Prostate volume measurement repeated at the end of the study. Monitor for adverse events at all visits.
-
-
Endpoints:
-
Statistical Analysis: Analyze the primary endpoint using an Analysis of Covariance (ANCOVA) model with treatment group as a factor and baseline I-PSS as a covariate. Compare secondary endpoints between groups using appropriate statistical tests. A p-value of <0.05 will be considered statistically significant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. antev.co.uk [antev.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. This compound by Antev for Benign Prostatic Hyperplasia: Likelihood of Approval [pharmaceutical-technology.com]
- 8. antev.co.uk [antev.co.uk]
- 9. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]
- 10. antev.co.uk [antev.co.uk]
- 11. This compound Effective in Treating Benign Prostatic Hyperplasia [medscape.com]
- 12. antev.co.uk [antev.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro release testing method development for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Teverelix Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teverelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist. It competitively and reversibly binds to GnRH receptors in the pituitary gland, leading to a rapid and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, reduces the production of testosterone in men and estrogen in women, making this compound a promising therapeutic agent for hormone-dependent conditions such as advanced prostate cancer and benign prostatic hyperplasia (BPH).[1][3][4] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound, along with data presentation guidelines and visualizations of key biological pathways and experimental workflows.
Data Presentation
Quantitative data from this compound efficacy studies should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: this compound Efficacy in Advanced Prostate Cancer - Phase II Clinical Trial Data
| Dosing Regimen | N | Median Time to Castration (Testosterone < 50 ng/dL) | Castration Rate at Day 28 | Mean Duration of Castration |
| 90 mg SC daily for 3 days | 20 | 1.77 days | >90% | 55.32 days |
| 180 mg SC daily for 3 days | 21 | 1.10 days | >90% | 68.95 days |
| 120 mg SC + 120 mg IM (single dose) | 9 | 2 days | 62.5% | Not Maintained |
| 180 mg SC + 180 mg IM (single dose) | 41 | 2 days | 97.5% | Not Maintained to Day 42 |
| SC: Subcutaneous, IM: Intramuscular |
Data compiled from multiple Phase 2 studies.[5][6][7]
Table 2: this compound Efficacy in Benign Prostatic Hyperplasia - Phase II Clinical Trial Data
| Treatment Group | N | Baseline Mean IPSS | Mean IPSS Reduction at Week 16 | Prostate Volume Reduction at Week 16 | Maximum Urinary Flow (Qmax) Increase at Week 16 |
| This compound (60 mg SC, Day 1 & 3) | 41 | 19.0 | 6.3 | 11.5% | 3.26 mL/sec |
| Placebo | 40 | 17.7 | 1.1 | Not Significant | Not Significant |
| IPSS: International Prostate Symptom Score, SC: Subcutaneous |
Data from a randomized, double-blind, placebo-controlled Phase II study.[8][9][10][11][12]
Mandatory Visualizations
Signaling Pathway
Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflows
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Experimental Workflow for this compound.
Experimental Protocols
In Vitro Assays
1. GnRH Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the GnRH receptor.
-
Materials:
-
HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR).
-
Radiolabeled GnRH analog (e.g., [125I]-Triptorelin).
-
This compound (unlabeled).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
-
Scintillation fluid.
-
-
Procedure:
-
Culture HEK293/GnRHR cells to 80-90% confluency.
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of radiolabeled GnRH analog.
-
Add increasing concentrations of unlabeled this compound.
-
Add cell membrane preparation to initiate the binding reaction.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value of this compound.
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To measure the antagonistic effect of this compound on GnRH-induced intracellular calcium release.
-
Materials:
-
HEK293/GnRHR or LβT2 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
GnRH agonist.
-
This compound.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
-
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate.
-
Load cells with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash cells to remove excess dye.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate cells with a fixed concentration of a GnRH agonist.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Analyze the data to determine the inhibitory effect of this compound on the calcium signal.
-
3. cAMP Accumulation Assay
-
Objective: To assess the effect of this compound on GnRH-mediated changes in cyclic adenosine monophosphate (cAMP) levels.
-
Materials:
-
HEK293/GnRHR cells.
-
GnRH agonist.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound.
-
Stimulate cells with a GnRH agonist.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.
-
Analyze the data to determine the effect of this compound on cAMP production.
-
4. ERK1/2 and CREB Phosphorylation Assay (Western Blot)
-
Objective: To determine the inhibitory effect of this compound on GnRH-induced phosphorylation of downstream signaling proteins ERK1/2 and CREB.
-
Materials:
-
LβT2 or other suitable pituitary cell line.
-
GnRH agonist.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-CREB, and total CREB.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to near confluency and serum-starve overnight.
-
Pre-incubate cells with different concentrations of this compound.
-
Stimulate with a GnRH agonist for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
In Vivo Efficacy Studies
1. Advanced Prostate Cancer Model
-
Objective: To evaluate the efficacy of this compound in reducing tumor growth and testosterone levels in a rodent model of prostate cancer.
-
Animal Model: Male immunodeficient mice (e.g., NU/NU) or rats (e.g., Copenhagen) bearing human prostate cancer xenografts (e.g., LNCaP, VCaP).
-
Procedure:
-
Inoculate animals with prostate cancer cells subcutaneously.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize animals into treatment groups (vehicle control, this compound low dose, this compound high dose).
-
Administer this compound via subcutaneous or intramuscular injection at specified intervals.
-
Measure tumor volume with calipers 2-3 times per week.
-
Collect blood samples periodically via tail vein or retro-orbital sinus to measure serum testosterone, LH, FSH, and PSA levels.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and harvest tumors for histological and molecular analysis.
-
2. Benign Prostatic Hyperplasia (BPH) Model
-
Objective: To assess the ability of this compound to reduce prostate size and improve urinary function in a rodent model of BPH.
-
Animal Model: Spontaneous BPH models (e.g., aging rats) or testosterone-induced BPH in castrated rats or mice.
-
Procedure:
-
Induce BPH in the experimental group (e.g., daily testosterone propionate injections).
-
Confirm prostate enlargement via imaging (e.g., ultrasound) or at a predetermined time point.
-
Randomize animals into treatment groups (vehicle control, this compound).
-
Administer this compound at the desired dose and schedule.
-
Monitor prostate volume non-invasively using high-frequency ultrasound at regular intervals.[3]
-
At the study endpoint, euthanize the animals and carefully dissect and weigh the prostate glands.
-
Perform histological analysis of the prostate tissue to assess changes in epithelial and stromal components.
-
If feasible, urodynamic studies can be performed to assess changes in urinary function.
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. The combination of in vitro mechanistic studies and in vivo functional assessments will yield a robust data package to support the continued development of this compound as a therapeutic agent for hormone-dependent diseases. Adherence to these detailed methodologies will ensure data quality and reproducibility, facilitating a thorough understanding of the pharmacological properties of this promising GnRH antagonist.
References
- 1. graminex.com [graminex.com]
- 2. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. ec.bioscientifica.com [ec.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Three-dimensional measurement and analysis of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse preclinical model of Benign Prostatic Hyperplasia (BPH) useful to test drug candidates - Humana Biosciences [humana-biosciences.com]
- 8. antev.co.uk [antev.co.uk]
- 9. Development of GnRH antagonists for prostate cancer: new approaches to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. antev.co.uk [antev.co.uk]
- 12. This compound is a potential treatment option for the prevention of acute urinary retention recurrence in men suffering from benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Teverelix dosage for maximum testosterone suppression
Disclaimer: Teverelix is a gonadotropin-releasing hormone (GnRH) antagonist that has been investigated in clinical trials but is not approved for general medical use. Its development was largely discontinued, and information is based on published clinical trial data. This guide is intended for research and drug development professionals only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for testosterone suppression?
A1: this compound is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively and reversibly binds to GnRH receptors in the pituitary gland.[1][2] This action immediately blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn prevents the Leydig cells in the testes from producing testosterone.[1][2] Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels, a phenomenon known as "flare".[3][4]
Q2: What is the primary pharmacodynamic endpoint for determining the optimal dosage of this compound?
A2: The primary pharmacodynamic endpoint is the rapid and sustained suppression of serum testosterone to castrate levels, typically defined as ≤ 50 ng/dL (or < 0.5 ng/mL).[3][5] Key parameters measured in clinical trials include the time to achieve castration, the duration of castration, and the percentage of subjects who maintain castrate levels over the dosing interval.[5][6]
Q3: How quickly does this compound suppress testosterone and what influences this speed?
A3: this compound induces a rapid decrease in testosterone.[7] Subcutaneous (SC) administration has been shown to achieve medical castration in a mean of 1.10 to 1.77 days, depending on the loading dose regimen.[3][7] The speed is influenced by the dose, the route of administration (SC vs. intramuscular), and the use of a loading dose to quickly achieve therapeutic concentrations.[2][5]
Q4: What are the key pharmacokinetic (PK) properties of this compound to consider for dosage optimization?
A4: this compound exhibits a biphasic release profile after injection, characterized by an initial rapid absorption phase followed by a slow-release phase.[1][2] This is thought to be due to the formation of a drug depot at the injection site.[1][2]
-
Route of Administration: The release characteristics differ significantly between subcutaneous (SC) and intramuscular (IM) injections.[2] IM administration has been associated with a more prolonged reduction in LH, FSH, and testosterone compared to the same SC dose.[1][2]
-
Dose Proportionality: Maximum concentration and exposure (AUC) of this compound increase in an approximately dose-proportional manner for SC doses.[1][2]
-
Half-life: A long half-life, reported to be between 252-331 hours for a depot formulation, contributes to its sustained action.[8]
Experimental Protocols
Protocol 1: Phase 2 Dose-Finding Study Design
Objective: To determine the optimal loading and maintenance dose of this compound for achieving and sustaining medical castration.
Methodology:
-
Subject Recruitment: Enroll healthy male volunteers or patients with hormone-sensitive conditions (e.g., advanced prostate cancer).[3][9] Record baseline demographics, medical history, and baseline serum levels of testosterone, LH, and PSA.
-
Dose Escalation Cohorts: Design parallel groups to test different loading dose regimens. Examples from this compound trials include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling:
-
Maintenance Phase: Following the loading dose, administer maintenance doses at set intervals (e.g., every 6 weeks) and continue monitoring hormone levels to ensure castration is maintained.[5][11]
-
Endpoint Analysis: The primary efficacy endpoint is the percentage of subjects achieving and maintaining testosterone < 50 ng/dL.[5] Secondary endpoints include mean time to castration, duration of castration, and changes in LH and PSA levels.[3]
-
Safety Monitoring: Monitor for adverse events, with a particular focus on injection site reactions and systemic allergic reactions.[3]
Protocol 2: Assay for Serum Testosterone and LH Measurement
Objective: To accurately quantify serum testosterone and luteinizing hormone (LH) concentrations to assess the pharmacodynamic effect of this compound.
Methodology:
-
Sample Collection: Collect whole blood in serum separator tubes. Allow to clot for 30-60 minutes at room temperature.
-
Processing: Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Aliquot the resulting serum into cryovials and store immediately at -80°C until analysis.
-
Testosterone Assay: Use a validated immunoassay, such as a double-antibody radioimmunoassay (RIA) or a chemiluminescence immunoassay (CLIA).[3] Ensure the lower limit of quantification (LLOQ) is sufficiently sensitive to measure levels well below the castration threshold (e.g., LLOQ of 0.025 ng/mL).[3]
-
LH Assay: Use a validated immunoradiometric assay (IRMA) or equivalent sensitive method.[3] Ensure the LLOQ is appropriate for measuring suppressed levels (e.g., LLOQ of 0.3 mIU/mL).[3]
-
Quality Control: Run quality control samples at low, medium, and high concentrations with each batch of subject samples to ensure the accuracy and precision of the assay run.
Data Presentation
Table 1: Illustrative Pharmacodynamic Outcomes of this compound Loading Dose Regimens Data synthesized from Phase 2 study results for illustrative purposes.[3][5][7]
| Loading Dose Regimen | Mean Onset of Castration (days) | % of Patients Castrate at Day 28 | Mean Duration of Castration (days) |
| 90 mg SC x 3 days | 1.77 | >90% | 55.3 |
| 120 mg SC x 2 days | 1.10 | Not Reported | 32.5 |
| 180 mg SC x 3 days | Not Reported | >90% | 69.0 |
| 90 mg IM x 2 doses (7 days apart) | 2.40 | Not Reported | Not Reported |
Table 2: Illustrative Pharmacokinetic Parameters of this compound Data based on studies in healthy male subjects for illustrative purposes.[1][2][8]
| Parameter | SC Administration | IM Administration | Notes |
| Tmax (Time to Peak Conc.) | ~2 hours | Not specified, but rapid | Rapid initial absorption phase from depot. |
| Release Profile | Biphasic (rapid then slow) | Biphasic (rapid then slow) | IM route provides more prolonged hormone suppression.[2] |
| Dose Proportionality | Approx. linear (60-120 mg) | Not specified | Cmax and AUC increase with dose.[2] |
| Terminal Half-Life (Depot) | 252 - 331 hours | Not specified | Reflects the slow-release phase from the depot.[8] |
Troubleshooting Guides
Issue 1: Incomplete or Delayed Testosterone Suppression
-
Question: My experiment shows testosterone levels are not reaching the castrate target of <50 ng/dL, or are taking longer than expected to do so. What are the possible causes and solutions?
-
Answer:
-
Possible Cause 1: Insufficient Dosage. The loading dose may be too low to fully occupy pituitary GnRH receptors.[5]
-
Possible Cause 2: Incorrect Administration. Improper injection technique (e.g., not delivering the full dose, incorrect depth for SC/IM) can lead to suboptimal absorption.
-
Solution: Ensure personnel are thoroughly trained on the specific reconstitution and injection procedure for the this compound formulation. Verify the full volume was administered.
-
-
Possible Cause 3: High Inter-Subject Variability. Patients can have different metabolic rates or baseline hormone levels. In rare cases, issues like a functional pituitary adenoma could cause resistance.[12]
-
Solution: Analyze PK/PD data to determine if the non-responders have lower-than-expected plasma concentrations of this compound. If PSA is rising despite therapy, always measure serum testosterone to confirm castration status before assuming treatment resistance.[12]
-
-
Issue 2: Testosterone Levels Escape Suppression Before the Next Maintenance Dose
-
Question: Testosterone levels reached castration but began to rise above 50 ng/dL before the next scheduled maintenance dose. What should I do?
-
Answer:
-
Possible Cause 1: Maintenance Dose is Too Low. The dose may not be sufficient to maintain the required plasma concentration of this compound throughout the entire dosing interval.
-
Solution: Increase the dosage of the maintenance injection. Model-informed simulations based on Phase 2 data have been used to select optimal maintenance doses for Phase 3 trials.[11]
-
-
Possible Cause 2: Dosing Interval is Too Long. The pharmacokinetic profile of the administered dose does not support the length of the chosen interval.
-
Possible Cause 3: Drug Formulation Issue. Problems with the depot formulation (e.g., microcrystal suspension) could lead to inconsistent release.
-
Solution: Confirm the batch integrity and proper storage and handling of the drug product. Review any physicochemical property analyses if available.[9]
-
-
Visualizations
Caption: Mechanism of Action of this compound on the HPG Axis.
References
- 1. antev.co.uk [antev.co.uk]
- 2. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antev.co.uk [antev.co.uk]
- 4. urologytimes.com [urologytimes.com]
- 5. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. mdpi.com [mdpi.com]
- 8. antev.co.uk [antev.co.uk]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. antev.co.uk [antev.co.uk]
- 12. Failure to achieve castrate level of serum testosterone during luteinizing hormone-releasing hormone agonist therapy in a patient with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Teverelix solubility issues for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) to address solubility challenges with Teverelix in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vitro assays?
This compound is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It works by competitively blocking GnRH receptors in the pituitary gland, which rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] In research, this makes it a valuable tool for studying hormone-dependent signaling pathways and diseases like prostate cancer, endometriosis, and benign prostatic hyperplasia.[3][4]
For in vitro assays, achieving complete solubilization of this compound is crucial. Undissolved peptide leads to inaccurate concentration calculations, which can cause poor experimental reproducibility and incorrect interpretation of results, such as dose-response curves.[5] While this compound is characterized as having relatively good water solubility and low aggregation potential compared to other GnRH antagonists, challenges can still arise, particularly when preparing concentrated stock solutions.[6][7]
Q2: What are the key physicochemical properties of this compound?
Understanding the basic properties of this compound can help in selecting the appropriate solvent and handling conditions.
| Property | Value / Description | Source(s) |
| Compound Name | This compound Trifluoroacetate (TFA) | [2][8] |
| Molecular Formula | C₇₄H₁₀₀ClN₁₅O₁₄ (for base) | [4] |
| Molecular Weight | 1459.13 g/mol (for base) | [4] |
| Description | A synthetic decapeptide (10 amino acids) | [1][6] |
| Formulation | Often supplied as a lyophilized white powder (TFA salt) | [8][9] |
| General Solubility | Described as having "good water solubility" | [6][7] |
| In Vivo Formulation | Forms a microcrystalline suspension at high concentrations (e.g., 75 mg/mL) for sustained release injections.[6][8][9] |
Q3: What is the recommended initial solvent for reconstituting lyophilized this compound?
For most peptides, the first solvent to try is high-purity, sterile water.[10] Given that this compound has good water solubility, this is the recommended starting point. If solubility issues are encountered in water, other strategies may be necessary.
Q4: I am observing precipitation when diluting my this compound stock into my cell culture medium or buffer. What is causing this?
This is a common issue that can occur for several reasons:
-
pH Shift: The pH of your final aqueous buffer or medium may be close to the isoelectric point (pI) of this compound, the pH at which the peptide has a net neutral charge and is least soluble.[10]
-
Buffer Components: Salts or other components in your buffer could reduce the solubility of the peptide, a phenomenon known as "salting out."
-
High Concentration: The final concentration you are trying to achieve may exceed the peptide's solubility limit in that specific medium.
-
Aggregation: Over time, peptide molecules can self-associate to form aggregates, which can precipitate out of solution. While this compound has a low tendency for this, it is not impossible.[6][11]
Q5: Can I use an organic solvent like DMSO to prepare my stock solution?
Yes, using a small amount of an organic co-solvent is a standard strategy for peptides that are difficult to dissolve in aqueous solutions.[12][13]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is often preferred due to its powerful solubilizing capacity and compatibility with many biological assays.[5]
-
Crucial Consideration: For cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 1% (v/v) , as higher concentrations can be cytotoxic or interfere with assay components.[12][14][15] Always prepare a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide: Overcoming Solubility Issues
If you encounter solubility problems with this compound, follow this step-by-step guide.
Step 1: Initial Reconstitution Protocol
This protocol outlines the standard procedure for dissolving lyophilized this compound.
Objective: To prepare a clear, particulate-free stock solution.
Materials:
-
Lyophilized this compound powder
-
Sterile, high-purity (e.g., Milli-Q) water or 100% DMSO
-
Vortex mixer
-
Low-speed centrifuge
-
(Optional) Bath sonicator
Procedure:
-
Preparation: Before opening, allow the vial of lyophilized this compound to warm to room temperature.[5]
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 10,000 x g for 1-2 minutes) to ensure all the powder is at the bottom of the tube.[5]
-
Solvent Addition: Carefully add a precise volume of the chosen solvent (start with sterile water) to achieve a desired stock concentration (e.g., 1-10 mM).
-
Mixing: Vortex the solution gently for 1-2 minutes.
-
Visual Inspection: Check if the solution is clear and free of any visible particles. A properly dissolved peptide solution should be transparent.[5]
-
Troubleshooting Aid (if needed): If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to ~37°C) can also be attempted, but avoid excessive heat.[5]
-
Storage: Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Step 2: Troubleshooting Workflow for Poor Solubility
If the initial reconstitution fails or if precipitation occurs upon dilution, use the following workflow.
Caption: Troubleshooting workflow for this compound solubility.
Step 3: Detailed Experimental Protocols
Protocol 1: Solubility Testing with a Small Aliquot
Before dissolving your entire sample, it is best practice to test the solubility of a small amount first.[5][10]
-
Weigh out approximately 1 mg of lyophilized this compound into a microfuge tube.
-
Add a small, precise volume of your primary solvent choice (e.g., 100 µL of sterile water to test for 10 mg/mL solubility).
-
Vortex and sonicate as described in the reconstitution protocol.
-
If it dissolves, proceed with your full sample. If not, test an alternative solvent (e.g., DMSO) with a new 1 mg aliquot.
Protocol 2: Preparing Working Solutions from a DMSO Stock
This method is critical for preventing precipitation when diluting a concentrated organic stock into an aqueous medium.
-
Bring your DMSO stock solution of this compound and your target aqueous buffer (e.g., cell culture medium) to room temperature.
-
Place the required volume of aqueous buffer into a tube.
-
While gently vortexing or stirring the aqueous buffer, add the required volume of this compound DMSO stock dropwise and slowly . This gradual addition helps prevent the peptide from immediately crashing out of solution.
-
Ensure the final DMSO concentration remains below your assay's tolerance limit (e.g., for a 1:100 dilution, the final DMSO is 1%).
-
Use the final working solution immediately, as peptides can have limited stability in dilute aqueous solutions.
This compound Signaling Pathway
This compound acts as a direct antagonist to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). Understanding this pathway helps contextualize its in vitro effects, which often involve measuring downstream second messengers or protein activation.[4]
Caption: Simplified GnRH receptor signaling pathway blocked by this compound.
References
- 1. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antev.co.uk [antev.co.uk]
- 9. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. jpt.com [jpt.com]
- 13. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 14. biocat.com [biocat.com]
- 15. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Teverelix Technical Support Center: A Guide for Long-Term Studies
Welcome to the Teverelix Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in long-term experimental studies. Here you will find troubleshooting guides and frequently asked questions to navigate common challenges and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent gonadotropin-releasing hormone (GnRH) antagonist. It functions by competitively and reversibly binding to GnRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), consequently leading to a rapid suppression of testosterone production in men and estradiol in women.[1] This direct suppression mechanism avoids the initial testosterone surge often seen with GnRH agonists.[2]
Q2: What are the common adverse events observed with long-term this compound treatment?
A2: Based on clinical trial data, the most frequently reported adverse events associated with this compound are injection site reactions (ISRs), including induration and erythema, and hot flushes.[3][4] Generally, these ISRs are mild (Grade 1) in severity.[3][4] As with other GnRH antagonists, other potential side effects related to suppressed hormone levels may include fatigue, mood swings, and decreased libido.[5][6] Researchers should continuously monitor for these and any other emerging adverse events throughout the study.
Q3: How should I monitor subjects for efficacy and safety during a long-term this compound study?
A3: Regular monitoring is crucial. Efficacy is primarily assessed by measuring serum testosterone, LH, and FSH levels. Prostate-specific antigen (PSA) is also a key marker in prostate cancer studies.[7][8] Safety monitoring should include regular assessment of injection sites, vital signs, clinical laboratory tests (including liver function), and electrocardiograms (ECGs) to monitor for any changes in heart rhythm, such as the QT interval.[7][9]
Q4: What is the expected pharmacokinetic profile of this compound?
A4: this compound exhibits a biphasic release profile following subcutaneous (SC) or intramuscular (IM) injection.[1] An initial rapid release phase leads to a quick onset of action, followed by a slower, sustained-release phase from the depot formed at the injection site.[1] The release characteristics differ between SC and IM administration, with IM injections leading to a more prolonged reduction in hormone levels compared to the same SC dose.[1]
Troubleshooting Guide
Issue 1: Testosterone Levels Rise Above Castrate Threshold (Testosterone Escape)
-
Problem: A participant's serum testosterone level, previously suppressed to castrate levels (<50 ng/dL or <1.7 nmol/L), rises above this threshold during a maintenance phase.
-
Possible Causes:
-
Suboptimal Dosing: The maintenance dose may be insufficient for the individual's metabolism and clearance rate. Phase 2 trials have shown that some dosing regimens do not adequately maintain castration levels to Day 42.[3]
-
Dosing Interval Too Long: The time between maintenance doses may be too extended, allowing for testosterone recovery.
-
Administration Variability: Inconsistent injection technique could affect drug absorption and depot formation.
-
-
Solution Pathway:
-
Confirm Testosterone Level: Repeat the testosterone measurement to rule out laboratory error.
-
Review Dosing History: Ensure the participant has received all doses at the correct intervals and that there were no issues with administration.
-
Assess Need for Dose Adjustment: Based on pharmacokinetic and pharmacodynamic modeling from clinical trials, a higher maintenance dose may be necessary to sustain castration.[7][10] For example, simulations for a Phase 3 trial indicated a 360 mg SC maintenance dose every 6 weeks could achieve a ≥95% castration rate for up to 52 weeks.[7][10]
-
Consider Shorter Dosing Interval: If dose escalation is not feasible, reducing the interval between maintenance doses could be considered to maintain therapeutic drug levels.
-
Monitor Closely: After any adjustment, increase the frequency of testosterone monitoring to confirm that suppression is re-established and maintained.
-
Issue 2: Severe or Persistent Injection Site Reactions (ISRs)
-
Problem: A participant experiences significant or prolonged redness, swelling, or induration at the injection site.
-
Possible Causes:
-
Individual Sensitivity: Some individuals may have a heightened local inflammatory response to the drug formulation.
-
Injection Technique: Improper injection depth or technique can exacerbate local reactions.
-
Injection Volume: Higher volumes may lead to more pronounced ISRs.
-
-
Solution Pathway:
-
Assess Severity: Grade the ISR according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE). Most ISRs with this compound are reported as Grade 1.[3][4]
-
Symptomatic Management: For mild to moderate reactions, consider applying cold compresses to the site. Over-the-counter analgesics may be used if discomfort is present.
-
Review and Optimize Injection Technique:
-
Ensure proper subcutaneous injection technique.
-
Rotate injection sites with each administration to allow for healing.
-
Avoid areas with inflammation, scarring, or irritation.
-
-
Consider Splitting the Dose: If a large volume is required, consult the study protocol about the feasibility of administering two smaller volume injections at different sites.
-
Monitor for Systemic Allergic Reactions: While rare with GnRH antagonists, be vigilant for any signs of a systemic hypersensitivity reaction and be prepared to manage it appropriately.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data from this compound clinical studies.
| Dosing Regimen (Loading Dose + Maintenance) | Mean Onset of Castration (Days) | Castration Rate at Day 28 | Mean Duration of Castration (Days) | Common Adverse Events (Incidence) |
| 90 mg SC on 3 consecutive days | 1.77 | 100% | 55.32 | Injection Site Reactions (not specified) |
| 180 mg SC on 3 consecutive days | Not specified | 95% | 68.95 | Injection Site Reactions (not specified) |
| 120 mg SC + 120 mg IM (single visit) followed by 120 mg SC every 6 weeks | 2 (median) | 62.5% | Not maintained to Day 42 (50%) | Injection Site Induration (80%), Injection Site Erythema (70%), Hot Flush (42%) |
| 180 mg SC + 180 mg IM (single visit) followed by 180 mg SC every 6 weeks | 2 (median) | 97.5% | Not maintained to Day 42 (82.5%) | Injection Site Induration (80%), Injection Site Erythema (70%), Hot Flush (42%) |
| 360 mg SC + 180 mg IM (single visit) followed by 360 mg SC every 6 weeks (Simulated Phase 3) | Not specified | ≥95% (predicted) | Maintained for up to 52 weeks (predicted) | Not applicable (simulation) |
Data compiled from multiple Phase 2 studies and pharmacokinetic/pharmacodynamic modeling.[3][7][10][11]
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Sample Collection
-
Objective: To characterize the plasma concentration-time profile of this compound and its effect on hormone levels.
-
Procedure:
-
Baseline (Day 0, Pre-dose): Collect blood samples for baseline this compound, testosterone, LH, FSH, and PSA levels.[9][11]
-
Post-Loading Dose (Dense Sampling): Collect blood samples at multiple time points within the first 24-72 hours post-administration to capture the initial absorption phase. A typical schedule might include 1, 2, 4, 6, 10, 24, 48, and 72 hours post-dose.[1][9][11]
-
Maintenance Phase (Sparse Sampling): Collect blood samples at regular intervals throughout the study. For example, on Days 4, 7, 10, 14, 21, 28, and then prior to each subsequent maintenance dose.[9]
-
Sample Handling:
-
Collect blood in appropriate tubes (e.g., EDTA tubes for plasma).
-
Process samples by centrifugation according to the central laboratory's manual.
-
Store plasma or serum frozen at -20°C or below until analysis.
-
-
-
Analytical Methods:
Protocol 2: Monitoring and Management of Adverse Events
-
Objective: To systematically record and manage adverse events throughout the study.
-
Procedure:
-
Injection Site Assessment: At each study visit, the investigator should inspect the injection site(s) and proactively record any reactions, such as erythema, induration, or pain.[3]
-
Adverse Event Querying: At each visit, use open-ended questions to ask participants about any new or worsening symptoms.
-
Vital Signs and ECGs: Measure sitting blood pressure, heart rate, and perform triplicate 12-lead ECGs at baseline and specified intervals during the study to monitor cardiovascular safety.[9]
-
Laboratory Tests: Collect blood for safety laboratory tests (e.g., hematology, clinical chemistry) at screening and regular intervals.[9]
-
Grading and Causality: Grade the severity of all adverse events (e.g., using CTCAE) and assess the potential relationship to the investigational product.
-
Visualizations
Caption: this compound competitively blocks GnRH receptors on the pituitary.
Caption: Decision workflow for managing testosterone escape.
References
- 1. antev.co.uk [antev.co.uk]
- 2. urologytimes.com [urologytimes.com]
- 3. Development of GnRH antagonists for prostate cancer: new approaches to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. SART: GnRH Antagonist Therapy [sart.org]
- 6. cnyfertility.com [cnyfertility.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. antev.co.uk [antev.co.uk]
- 11. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antev.co.uk [antev.co.uk]
Troubleshooting inconsistent results in Teverelix experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teverelix. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent suppression of testosterone levels in our animal models. What are the potential causes?
A1: Inconsistent testosterone suppression is a known challenge in this compound experiments and can arise from several factors:
-
Formulation and Administration: this compound is a microcrystalline suspension. Improper handling can lead to inconsistent dosing.
-
Inadequate Suspension: Ensure the vial is thoroughly and consistently agitated before each aspiration to ensure a homogenous suspension of the microcrystals. Settling of the crystals will lead to inaccurate dosing.
-
Injection Technique: Both subcutaneous (SC) and intramuscular (IM) injections have different pharmacokinetic profiles.[1][2] Inconsistent injection depth or technique can alter the release profile of the drug. For instance, an intended IM injection that is too shallow may behave more like an SC depot.
-
Gel Formation: The molar ratio of this compound to its trifluoroacetate (TFA) counter-ion is critical. An incorrect ratio can lead to gel formation, which will impede proper injection and bioavailability.[3]
-
-
Dosing Regimen: Clinical studies have shown that both the loading and maintenance doses are critical for sustained testosterone suppression.[4][5] An inadequate loading dose may not achieve initial castration levels, while an insufficient or improperly timed maintenance dose will fail to maintain suppression.
-
Animal-Specific Factors: Biological variability between animals, including metabolism and body mass, can influence drug efficacy.
Q2: Our in vitro experiments are showing variable results in GnRH receptor inhibition. What should we check?
A2: Variability in in vitro assays can often be traced back to procedural inconsistencies and the stability of the peptide.
-
Peptide Handling:
-
Storage: Lyophilized this compound should be stored at -20°C or below. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]
-
Reconstitution: Use sterile, appropriate solvents and follow recommended pH conditions. The solubility profile of the peptide is crucial for accurate concentration.[6]
-
-
Assay Conditions:
-
Cell Line Integrity: Ensure the cell line expressing the GnRH receptor (e.g., HEK293/GnRHR) is healthy and has consistent receptor expression levels across experiments.
-
Incubation Times: Adhere strictly to the specified incubation times for the assay, as receptor binding and downstream signaling are time-dependent processes.
-
-
TFA Counter-ion Interference: Trifluoroacetic acid (TFA) is a common counter-ion for synthetic peptides and can interfere with cellular assays. If observing unexpected cell death or erratic growth, consider this as a potential confounding factor.[7]
Q3: We are having difficulty preparing the this compound microcrystalline suspension for injection. What is the correct procedure?
A3: this compound is typically supplied as a lyophilized powder that needs to be reconstituted.
-
Reconstitution Vehicle: A common vehicle used in clinical trials is a 5% mannitol solution in water for injection.[1]
-
Molar Ratio: A crucial factor for forming a stable and injectable microcrystalline suspension is the molar ratio of this compound to trifluoroacetate (TFA). A ratio of at least 1:2.2 (this compound:TFA) is recommended to prevent gel formation.[3]
-
Suspension Homogeneity: After reconstitution, it is vital to ensure the microcrystals are evenly suspended before administration. This typically involves gentle but thorough agitation of the vial.
Data Summary
The following tables summarize key quantitative data from this compound studies.
Table 1: this compound Dosing Regimens and Efficacy in Advanced Prostate Cancer
| Dosing Regimen | Route of Administration | Number of Patients | Mean Duration of Castration (Testosterone < 0.5 ng/mL) |
| 90 mg daily for 3 days | Subcutaneous (SC) | Not Specified | 55.32 days |
| 180 mg daily for 3 days | Subcutaneous (SC) | Not Specified | 68.95 days |
| 120 mg on days 0 and 1 | Subcutaneous (SC) | Not Specified | 32.45 days |
| 90 mg on days 0 and 7 | Intramuscular (IM) | Not Specified | Slower onset of castration (2.4 days) |
Data compiled from Phase 2 loading-dose-finding studies.[8]
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Concentration Range | Effect |
| GnRH-induced Ca2+ increase | HEK293/GnRHR | 10 nM | Inhibition |
| GnRH-induced cAMP accumulation | HEK293/GnRHR | 0.1 nM - 1 µM | Inhibition |
| GnRH-induced pERK1/2 and pCREB activation | HEK293/GnRHR | 10 nM - 1 µM | Inhibition |
Data from MedChemExpress product information.
Experimental Protocols
1. In Vitro GnRH Receptor Binding Assay
This protocol is a generalized procedure for assessing the binding of this compound to the GnRH receptor.
-
Materials:
-
HeLa cells expressing HA-tagged GnRH receptors.
-
Culture medium (DMEM with 10% fetal calf serum, 2 mM L-glutamine, 50 IU/ml penicillin, and 50 µg/ml streptomycin).
-
Radiolabeled GnRH antagonist (e.g., 125I-labeled Cetrorelix) for competition binding assays.
-
This compound solutions of varying concentrations.
-
Binding buffer.
-
96-well plates.
-
-
Procedure:
-
Culture HeLa cells expressing HA-tagged GnRH receptors in 96-well plates.
-
On the day of the assay, wash the cells with binding buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of the radiolabeled GnRH antagonist to all wells.
-
Incubate at the appropriate temperature and duration to reach binding equilibrium.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Calculate the specific binding and determine the IC50 of this compound.
-
2. In Vivo Testosterone Suppression in a Rodent Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in suppressing testosterone in male rodents.
-
Materials:
-
Male rodents (e.g., rats, mice).
-
This compound microcrystalline suspension.
-
Sterile syringes and needles (appropriate gauge for SC or IM injection).
-
Anesthetic (if required for blood collection).
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).
-
Testosterone ELISA kit.
-
-
Procedure:
-
Acclimatize animals to the housing conditions.
-
Collect baseline blood samples to determine pre-treatment testosterone levels.
-
Prepare the this compound suspension, ensuring it is homogenous.
-
Administer this compound via subcutaneous (SC) or intramuscular (IM) injection.
-
SC Injection: Tent the loose skin over the shoulders/neck and insert the needle at the base of the tent.
-
IM Injection: Inject into the thigh muscles of the hind limb, taking care to avoid the sciatic nerve.
-
-
Collect blood samples at predetermined time points post-injection (e.g., 24h, 48h, 7 days, etc.).
-
Separate serum or plasma from the blood samples.
-
Measure testosterone concentrations using a validated ELISA kit.
-
Analyze the data to determine the extent and duration of testosterone suppression.
-
Visualizations
Caption: this compound competitively blocks the GnRH receptor, inhibiting downstream signaling.
Caption: A typical experimental workflow for in vivo this compound studies.
Caption: A logical flow for troubleshooting inconsistent this compound experiment results.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. GnRH antagonist-based protocols for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. researchanimaltraining.com [researchanimaltraining.com]
Improving the bioavailability of Teverelix in experimental setups
This guide provides researchers, scientists, and drug development professionals with technical support for improving the bioavailability of Teverelix in experimental setups. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It works by competitively and reversibly binding to GnRH receptors in the pituitary gland.[1][3] This binding action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn leads to a rapid reduction in testosterone production in males and estradiol in females.[1][4]
Q2: What is the formulation of this compound used in experiments?
A2: this compound is typically formulated as a trifluoroacetate (TFA) salt.[4] This formulation, when reconstituted, forms a microcrystalline aqueous suspension that acts as a depot upon injection, allowing for a sustained release of the drug.[5][6]
Q3: How is this compound administered in experimental setups?
A3: this compound is administered parenterally, either through subcutaneous (SC) or intramuscular (IM) injection.[7] The route of administration significantly impacts the release characteristics and pharmacokinetic profile of the drug.[1][4][8]
Q4: What is the primary challenge in achieving optimal bioavailability with this compound?
A4: The main challenge lies in delivering a sufficiently high initial concentration of this compound to saturate the pituitary GnRH receptors and then maintaining an effective concentration for a sustained period.[9] This requires careful consideration of the dose, administration route, and the depot-forming properties of the formulation.
Q5: Are there different release phases for this compound after injection?
A5: Yes, this compound exhibits a biphasic release profile.[1][4][10] An initial rapid release phase is followed by a slower, sustained release phase from the depot formed at the injection site.[1][4][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | - Improper injection technique leading to variable depot formation.- Differences in vascularization or fat content at the injection site.[4] | - Ensure consistent injection depth and speed.- Use a consistent anatomical location for injections.- For SC injections, consider the abdominal wall; for IM, the gluteal muscle.[5][7] |
| Unexpectedly rapid clearance of the drug. | - "Dose dumping," where the depot fails to form correctly, leading to a rapid release of the entire dose.[10] | - Ensure the this compound TFA is properly reconstituted to form a microcrystalline suspension.- Avoid overly vigorous agitation after reconstitution, which could alter particle size. |
| Injection site reactions (e.g., induration). | - The formation of a gel-like depot, particularly with subcutaneous injections.[5] | - This is an expected physicochemical property of the this compound depot formulation and is typically mild and transient.[5]- Monitor the injection site and note the size and duration of any reactions. Ensure the reaction resolves over time as the depot is absorbed.[5] |
| Slower than expected onset of testosterone suppression. | - Intramuscular administration can have a slower onset of castration compared to subcutaneous administration.[5][9] | - For a more rapid onset, consider subcutaneous administration for the initial loading dose.[5][9]- If using IM, be aware of the potentially delayed onset when planning sampling time points. |
| Failure to achieve or maintain castrate levels of testosterone. | - Insufficient loading or maintenance dose. | - The dosing regimen is critical. Consider a loading dose to quickly achieve therapeutic levels, followed by maintenance doses to sustain them.[7][9]- Refer to pharmacokinetic data to select an appropriate starting dose and regimen for your experimental model. |
Data Presentation
Pharmacokinetic Parameters of this compound Following Single Doses in Healthy Male Subjects
| Dose and Route | N | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| 60 mg SC | 8 | 17.5 (± 6.3) | 2.5 (1.0 - 18.0) | 164 (± 69) |
| 90 mg SC | 8 | 27.8 (± 11.2) | 2.8 (1.0 - 24.0) | 309 (± 153) |
| 120 mg SC | 8 | 35.1 (± 11.5) | 4.0 (2.0 - 24.1) | 412 (± 138) |
| 90 mg IM | 8 | 32.2 (± 10.9) | 2.0 (1.0 - 12.0) | 370 (± 142) |
Data presented as mean (± standard deviation) for Cmax and AUC, and median (range) for Tmax. Data extracted from a Phase 1 clinical study in healthy adult subjects.[1][4]
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the reconstitution of lyophilized this compound TFA powder for parenteral administration.
Materials:
-
This compound TFA (lyophilized powder)
-
5% (w/v) mannitol in sterile water for injection
-
Sterile vials and syringes
Procedure:
-
Aseptically add the required volume of 5% mannitol solution to the vial containing the this compound TFA powder to achieve a final concentration of 75 mg/mL.[5]
-
Gently swirl the vial to facilitate reconstitution. Avoid vigorous shaking to prevent foaming and potential aggregation.
-
Visually inspect the solution to ensure it is a uniform, microcrystalline suspension before drawing it into the syringe.
-
Administer the suspension immediately after reconstitution via the desired route (subcutaneous or intramuscular).
Quantification of this compound in Plasma using LC-MS/MS (Template)
This is a template protocol for the quantification of this compound in plasma. Specific parameters may require optimization.
Materials:
-
Plasma samples
-
Acetonitrile
-
Formic acid
-
Internal standard (a stable isotope-labeled version of this compound or another suitable peptide)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column suitable for peptide separation
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma and processed alongside the experimental samples.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios (this compound/Internal Standard) against the calibration curve.
-
Mandatory Visualizations
This compound Mechanism of Action
References
- 1. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reproduction - GnRH signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. antev.co.uk [antev.co.uk]
- 5. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antev Receives US FDA Guidance on this compound® Phase 3 Trial Design for Treating Advanced Prostate Cancer Patients with Increased Cardiovascular Risk - BioSpace [biospace.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. antev.co.uk [antev.co.uk]
Validation & Comparative
A Head-to-Head Comparison: Teverelix vs. Leuprolide for Androgen Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Teverelix, a gonadotropin-releasing hormone (GnRH) antagonist, and Leuprolide, a GnRH agonist. While direct head-to-head clinical trials are not extensively published, this document synthesizes available clinical data for each compound and leverages comparative studies of their respective drug classes to offer a comprehensive overview for research and development professionals. The focus is on mechanism of action, pharmacodynamics, efficacy, and safety, supported by experimental data and protocols.
Mechanism of Action: A Fundamental Divergence
The primary difference between this compound and Leuprolide lies in their interaction with the GnRH receptors in the pituitary gland. This compound acts as a direct blocker, while Leuprolide initially stimulates before inducing downregulation.
-
This compound (GnRH Antagonist): As a GnRH antagonist, this compound competitively and reversibly binds to GnRH receptors in the pituitary gland.[1][2][3] This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production without an initial surge.[4][5][6]
-
Leuprolide (GnRH Agonist): Leuprolide is a potent GnRH receptor agonist.[7][8] Upon administration, it initially causes a surge in LH and FSH secretion, leading to a transient increase in testosterone levels, a phenomenon known as "testosterone flare" or "tumor flare".[9][10][11][12] Continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors, which ultimately suppresses gonadotropin secretion and reduces testosterone to castrate levels.[9][10][13]
Pharmacodynamic & Efficacy Comparison
The differing mechanisms of action directly translate to distinct pharmacodynamic profiles, particularly concerning the speed of testosterone suppression.
| Parameter | This compound (GnRH Antagonist) | Leuprolide (GnRH Agonist) |
| Onset of Testosterone Suppression | Rapid; median of 1-2 days to reach castrate levels (<50 ng/dL).[4][14][15][16] | Slow; median of 21-28 days to reach castrate levels.[4][17][18] |
| Testosterone Flare | Absent.[4][5] | Present; transient surge in testosterone during the first 1-2 weeks.[10][11][19] |
| LH & FSH Suppression | Immediate and sustained suppression.[2][4][6] | Initial surge followed by suppression due to receptor downregulation.[9][13] |
| Sustained Castration (Through 48 Weeks) | Data from Phase 2 trials show challenges in maintaining castration with some dosing regimens.[15][16] A 180mg SC/IM loading dose achieved a 97.5% castration rate at Day 28, but this was not fully maintained to Day 42 (82.5%).[15][16] | Established efficacy. Clinical trials show sustained testosterone suppression in 88.8% to 95% of men, depending on the study and formulation.[19][20] |
| PSA Response | Rapid decrease in PSA levels, observed as early as Day 7.[4] In a Phase 2 study, PSA responses of ≥50% were seen in 75% of patients by day 168.[16] | PSA levels may initially rise before decreasing. Studies on other GnRH antagonists have shown a faster PSA reduction compared to leuprolide.[21] |
Safety & Tolerability Profile
While both drug classes induce side effects related to androgen deprivation (e.g., hot flashes), their distinct mechanisms contribute to different safety considerations, particularly regarding testosterone flare and potential cardiovascular risks.
| Parameter | This compound (GnRH Antagonist) | Leuprolide (GnRH Agonist) |
| Common Adverse Events | Injection site reactions (induration, erythema) are most common.[15][16] Hot flushes are also reported.[15][16] Overall, it was generally well-tolerated in Phase 2 studies.[4][14] | Hot flashes, mood swings, and injection site pain are common.[10][13] |
| Testosterone Flare-Related Risks | Not applicable. This avoids the risk of clinical flare symptoms like bone pain or urinary obstruction.[5][11] | Can cause a clinical flare, potentially leading to worsening of symptoms. Antiandrogen co-therapy is often required to mitigate this risk.[10][11] |
| Cardiovascular Safety | GnRH antagonists as a class are hypothesized to have a better cardiovascular safety profile.[11][14] Head-to-head trials of other antagonists (Relugolix) versus Leuprolide showed a lower incidence of major adverse cardiovascular events (MACE) in the antagonist group (2.9% vs. 6.2%).[20][22] | Associated with an increased risk of high blood sugar, diabetes, and cardiovascular events.[11][19] |
| Allergic Reactions | Phase 2 studies reported no signs of systemic allergic reactions.[4] | Allergic reactions have been reported.[19] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical data. Below are summaries of typical experimental designs for this compound and Leuprolide studies.
This compound: Phase 2, Open-Label, Dose-Finding Study (Adapted from NCT04693507 and published results)[15][16]
-
Objective: To evaluate the efficacy and safety of different loading and maintenance dose regimens of this compound in patients with advanced prostate cancer.
-
Study Design: An adaptive, Phase 2, open-label, multicenter trial.
-
Patient Population: Adult males with histologically confirmed advanced prostate cancer for whom androgen deprivation therapy is indicated.
-
Dosing Regimens Investigated:
-
Primary Endpoint: The proportion of patients achieving and maintaining serum testosterone suppression to castrate levels (< 0.5 ng/mL or < 50 ng/dL) at Day 28.[15][16]
-
Secondary Endpoints:
-
Hormone Measurement: Serum testosterone, LH, and FSH measured at a central laboratory using validated immunoassays (e.g., RIA, IRMA, or CLIA).[4]
Leuprolide: Phase 3, Open-Label Study (Representative Protocol)[17][18]
-
Objective: To evaluate the safety and efficacy of a depot formulation of Leuprolide in patients with advanced prostate cancer.
-
Study Design: A Phase 3, open-label, multicenter study.
-
Patient Population: Patients with Stage D2 prostate cancer who have not previously received systemic treatment.[17][18]
-
Dosing Regimen: Leuprolide acetate depot suspension (e.g., 7.5 mg) injected intramuscularly every 4 weeks for a 24-week period.[17][18]
-
Primary Endpoint: Achievement and maintenance of castrate serum testosterone levels (< 50 ng/dL).
-
Secondary Endpoints:
-
Objective response rate (based on progression).
-
Changes in serum LH and PSA levels.
-
Incidence and severity of adverse events.
-
-
Hormone Measurement: Serum testosterone and LH monitored at baseline and throughout the study period to confirm castration and assess pharmacodynamic effects.[17]
Summary and Conclusion
This compound, as a GnRH antagonist, offers a distinct pharmacological profile compared to the GnRH agonist Leuprolide. Its primary advantages are the rapid onset of testosterone suppression and the avoidance of a testosterone flare, which eliminates the need for concomitant antiandrogen therapy and may reduce the risk of clinical flare in patients with advanced disease.[4][5][11]
Conversely, Leuprolide is a long-established standard of care with multiple approved long-acting formulations and a vast body of clinical data supporting its efficacy in maintaining long-term testosterone suppression.[19][23]
The key challenge highlighted in this compound's clinical development has been optimizing a dosing regimen that can consistently maintain castrate testosterone levels over an extended period.[15][16] Furthermore, while data from other GnRH antagonists suggest a potential cardiovascular benefit over agonists, this would need to be confirmed in dedicated, large-scale head-to-head trials for this compound itself.[14][20]
For drug development professionals, the choice between an antagonist and agonist approach involves a trade-off between the rapid, flare-free castration of antagonists and the established, long-term efficacy of agonists. The development of novel antagonists like this compound aims to match the sustained efficacy of agonists while retaining the inherent mechanistic advantages of the antagonist class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. antev.co.uk [antev.co.uk]
- 3. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antev.co.uk [antev.co.uk]
- 5. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leuprolide Injection: MedlinePlus Drug Information [medlineplus.gov]
- 9. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 10. Leuprorelin - Wikipedia [en.wikipedia.org]
- 11. urologytimes.com [urologytimes.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Efficacy, tolerability, and safety of this compound DP in patients with advanced prostate cancer: A multicenter, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antev.co.uk [antev.co.uk]
- 17. auajournals.org [auajournals.org]
- 18. Clinical study of leuprolide depot formulation in the treatment of advanced prostate cancer. The Leuprolide Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study Results With LUPRON DEPOT [lupronprostatecancer.com]
- 20. HERO phase III trial: Results comparing relugolix, an oral GnRH receptor antagonist, versus leuprolide acetate for advanced prostate cancer - UROONCO [uroonco.uroweb.org]
- 21. urotoday.com [urotoday.com]
- 22. youtube.com [youtube.com]
- 23. Clinical studies investigating the use of leuprorelin for prostate cancer in Asia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Teverelix Pharmacokinetics: Insights from Human and Analogous Animal Data
A comprehensive analysis of the pharmacokinetic profile of Teverelix, a gonadotropin-releasing hormone (GnRH) antagonist, is crucial for its development and clinical application. This guide provides a detailed comparison of this compound pharmacokinetics in humans alongside available data from other GnRH antagonists in various animal species, offering valuable insights for researchers, scientists, and drug development professionals.
Due to the limited availability of published preclinical pharmacokinetic data for this compound in animal models, this guide leverages human clinical trial data for this compound and compares it with the pharmacokinetic profiles of other GnRH antagonists in relevant animal species. This approach provides a broader context for understanding the potential cross-species differences and similarities in the disposition of this class of drugs.
Cross-Species Pharmacokinetic Comparison
The pharmacokinetic profile of this compound in humans is characterized by a unique biphasic release pattern following both subcutaneous (SC) and intramuscular (IM) administration. An initial rapid release phase is followed by a prolonged slow-release phase, which is thought to be due to the formation of a depot at the injection site[1][2]. This biphasic profile influences the drug's sustained therapeutic effect.
In contrast to the extensive data available for humans, specific pharmacokinetic parameters for this compound in common preclinical species such as rats and monkeys have not been detailed in publicly accessible literature. However, data from other GnRH antagonists can provide a comparative framework. For instance, the oral GnRH antagonist SHR7280 has shown high oral bioavailability in rats (63.1%) and dogs (64.5%), with a short half-life in both species. Another GnRH antagonist, cetrorelix, has been studied in rats and dogs, with population pharmacokinetic models describing its disposition.
The following table summarizes the available pharmacokinetic data for this compound in humans and provides a comparative look at other GnRH antagonists in animal species.
| Parameter | This compound (Humans) | Cetrorelix (Rats) | Cetrorelix (Dogs) |
| Administration Route | Subcutaneous (SC), Intramuscular (IM) | Intravenous (IV), Subcutaneous (SC) | Intravenous (IV), Subcutaneous (SC) |
| Absorption | Biphasic release with an initial rapid phase followed by a slow-release phase from a depot. | Saturable absorption after SC injection. | N/A |
| Bioavailability | N/A | 100% (IV) | 97% (IV) |
| Elimination Half-life (t½) | N/A | 3.0 hours (IV) | 9.3 hours (IV) |
| Key Characteristics | Maximum concentration and exposure increase in an approximately dose-proportional manner for SC doses. Prolonged pharmacodynamic effects with IM administration compared to SC.[1][2] | Longer duration of testosterone suppression at higher doses. | N/A |
Table 1: Comparative Pharmacokinetics of GnRH Antagonists
Experimental Protocols
The data presented in this guide are derived from various clinical and preclinical studies. The following outlines the general methodologies employed in these types of investigations.
Human Pharmacokinetic Studies (this compound)
Phase 1 clinical trials for this compound typically involve open-label, parallel-design, single-dose studies in healthy adult subjects[1][2].
-
Subjects: Healthy adult males are often recruited for initial pharmacokinetic studies.
-
Dosing: this compound is administered as a single subcutaneous or intramuscular injection at varying dose levels (e.g., 60 mg, 90 mg, 120 mg)[1].
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration to measure plasma concentrations of this compound.
-
Analytical Method: this compound concentrations in plasma are quantified using validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Animal Pharmacokinetic Studies (General GnRH Antagonists)
Preclinical pharmacokinetic studies for GnRH antagonists like cetrorelix are conducted in various animal models, including rats and dogs.
-
Animal Models: Male rats and dogs are commonly used species for these studies.
-
Dosing: The drug is administered via intravenous and subcutaneous routes to assess absolute bioavailability and absorption characteristics.
-
Sample Collection: Blood samples are collected serially from the animals at specified time points post-dosing.
-
Analytical Method: Plasma concentrations of the drug are determined using sensitive and specific analytical techniques like LC-MS/MS.
-
Pharmacokinetic Modeling: Population pharmacokinetic models are often developed to describe the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to characterize the relationship between drug concentration and pharmacodynamic effects (e.g., testosterone suppression).
This compound Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the typical workflow of a pharmacokinetic study, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow for a pharmacokinetic study.
References
A Comparative Guide for Researchers: Teverelix versus Cetrorelix in the Context of In Vitro Fertilization
For researchers and drug development professionals in the field of assisted reproductive technology (ART), the selection of a gonadotropin-releasing hormone (GnRH) antagonist is a critical step in controlled ovarian stimulation (COS) protocols for in vitro fertilization (IVF). This guide provides a detailed comparison of Teverelix and Cetrorelix, two peptidic GnRH antagonists, to inform research and clinical trial design. While Cetrorelix is a well-established agent in IVF, this compound is a newer compound with limited, but emerging, data. This comparison is based on the currently available scientific literature.
Mechanism of Action and Signaling Pathways
Both this compound and Cetrorelix are GnRH antagonists that competitively and reversibly bind to GnRH receptors in the pituitary gland.[1][2] This action blocks the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby preventing a premature LH surge during COS.[1][2]
The binding of GnRH to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium (Ca2+) and activation of protein kinase C (PKC), which are crucial for gonadotropin synthesis and secretion.[3] GnRH antagonists prevent this signaling cascade.
An in vitro study comparing the signaling of this compound, Cetrorelix, and another GnRH antagonist, Ganirelix, in HEK293 cells transfected with the GnRH receptor, provided the following insights:
-
Inhibition of GnRH-induced Calcium Signaling: Cetrorelix demonstrated a higher potency in inhibiting GnRH-activated calcium signaling compared to this compound and Ganirelix.
-
Inhibition of GnRH-mediated cAMP Accumulation: In transfected SH-SY5Y cells, Cetrorelix was also found to be more potent than the other antagonists in reducing GnRH-mediated cyclic adenosine monophosphate (cAMP) accumulation.
-
Inhibition of pERK1/2 and pCREB Activation: All three antagonists inhibited the phosphorylation of ERK1/2 and CREB at similar doses.
It is important to note that these are in vitro findings and their direct clinical correlation in IVF outcomes requires further investigation.
Figure 1: Simplified GnRH signaling pathway and the inhibitory action of this compound and Cetrorelix.
Data Presentation: A Comparative Overview
Direct comparative clinical trial data between this compound and Cetrorelix in an IVF setting is not currently available in published literature. The following tables summarize the available data for each compound. It is crucial to note that the data for this compound is primarily from studies in men or healthy women for other indications and may not be directly comparable to Cetrorelix data from IVF patient populations.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound | Cetrorelix |
| Mechanism of Action | Competitive GnRH receptor antagonist[1] | Competitive GnRH receptor antagonist[2] |
| Administration | Subcutaneous (SC) or Intramuscular (IM) injection[4] | Subcutaneous (SC) injection[2] |
| Onset of Action | Rapid suppression of LH and FSH[1] | Suppression of plasma LH and FSH within 8 hours[2] |
| Half-life | Biphasic release with a slow-release phase from a depot[4] | ~30 hours (single injection), up to 80 hours (multiple injections)[2] |
| Hormonal Suppression | Dose-dependent suppression of LH, FSH, and Estradiol (E2). In healthy women, can suppress E2 to 20-50 pg/mL for up to 6 weeks.[4] | Dose-dependent suppression of LH and FSH.[2] |
| Histamine Release | Weak in vitro histamine-releasing properties (EC50: 81 µg/mL)[1] | Higher in vitro histamine-releasing properties compared to this compound (EC50: 1.3 µg/mL)[1] |
Table 2: Clinical Application and Efficacy in IVF (Cetrorelix)
Note: Equivalent data for this compound in an IVF population is not available.
| Parameter | Cetrorelix |
| Indication in IVF | Prevention of premature LH surges during controlled ovarian stimulation.[2] |
| Dosage Regimens | - Multiple dose: 0.25 mg daily.[2]- Single dose: 3 mg.[5] |
| Efficacy | Effective in preventing premature LH surges.[2] Pregnancy rates are generally considered comparable to GnRH agonist protocols, though some meta-analyses suggest a slight, non-significant reduction.[6][7] |
| Ovarian Hyperstimulation Syndrome (OHSS) | Associated with a lower incidence of OHSS compared to GnRH agonist protocols.[2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for Cetrorelix in IVF and a summary of the methodology from a Phase 1 study of this compound.
Cetrorelix in a Flexible Multiple-Dose Antagonist Protocol for IVF
This protocol is a common approach in clinical practice and research.
-
Patient Selection: Infertile women undergoing IVF/ICSI, typically with regular menstrual cycles. Exclusion criteria often include significant endocrine disorders, severe endometriosis, or a history of poor response to ovarian stimulation.
-
Ovarian Stimulation:
-
Initiation of recombinant FSH (rFSH) or human menopausal gonadotropin (hMG) is typically on day 2 or 3 of the menstrual cycle.
-
The starting dose of gonadotropins is individualized based on patient characteristics such as age, antral follicle count (AFC), and anti-Müllerian hormone (AMH) levels.
-
Follicular growth is monitored via transvaginal ultrasound and serum estradiol levels.
-
-
Cetrorelix Administration:
-
Daily subcutaneous injections of 0.25 mg Cetrorelix are initiated when the lead follicle reaches a diameter of ≥ 14 mm or on a fixed day of stimulation (e.g., day 5 or 6).
-
Cetrorelix administration continues daily until the day of ovulation trigger.
-
-
Ovulation Trigger:
-
When at least two to three follicles reach a mean diameter of 17-18 mm, final oocyte maturation is triggered with human chorionic gonadotropin (hCG) or a GnRH agonist.
-
-
Oocyte Retrieval and Fertilization:
-
Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration approximately 34-36 hours after the trigger injection.
-
Oocytes are then fertilized in vitro with sperm, and embryo development is monitored.
-
-
Embryo Transfer:
-
One or two embryos are transferred into the uterus, typically on day 3 or day 5 of development.
-
-
Luteal Phase Support:
-
Progesterone supplementation is provided to support the endometrium and early pregnancy.
-
This compound Phase 1 Study in Healthy Male Subjects (Summary of Methodology)
While not an IVF protocol, this provides insight into how this compound has been studied clinically.
-
Study Design: Open-label, parallel-design, single-center, single-dose study.[4]
-
Participants: Healthy older male subjects.[4]
-
Intervention: Single subcutaneous (60, 90, and 120 mg) or intramuscular (90 mg) injections of this compound trifluoroacetate.[4]
-
Pharmacokinetic Assessments: Blood samples were collected at numerous time points pre- and post-dose (up to day 85) to determine the pharmacokinetic profile of this compound.[4]
-
Pharmacodynamic Assessments: Serum levels of LH, FSH, and total testosterone were measured at various time points to assess the extent and duration of hormonal suppression.[4]
-
Safety Assessments: Monitoring of adverse events, injection site reactions, clinical laboratory tests, vital signs, and electrocardiograms.[4]
Figure 2: Comparative workflow of a standard Cetrorelix IVF protocol and a hypothetical this compound protocol for research purposes.
Discussion and Future Research Directions
Cetrorelix is a well-characterized GnRH antagonist with a substantial body of evidence supporting its efficacy and safety in IVF protocols. Its use is associated with a reduced risk of OHSS compared to GnRH agonists, making it a valuable tool in modern ART.[2]
This compound, on the other hand, is in a much earlier stage of development for applications in female reproductive health. The available data suggests it is a potent GnRH antagonist with a long duration of action and a potentially favorable safety profile with regard to histamine release.[1][4] The ability of this compound to suppress estradiol levels in healthy women for an extended period indicates its potential for use in COS protocols.[4] However, the lack of clinical data in an IVF setting is a significant limitation.
For researchers, this compound presents an interesting candidate for investigation. Key research questions that need to be addressed include:
-
Dose-finding studies in women undergoing COS: Determining the optimal dose and timing of this compound administration to effectively prevent a premature LH surge while minimizing any potential negative impact on oocyte and embryo quality.
-
Direct comparative trials against Cetrorelix: Randomized controlled trials are needed to directly compare the efficacy and safety of this compound and Cetrorelix in IVF, with primary endpoints such as live birth rates, and secondary endpoints including the number of oocytes retrieved, fertilization rates, embryo quality, and incidence of OHSS.
-
Impact on endometrial receptivity: Investigating the effect of this compound on the endometrium to ensure it does not negatively impact implantation.
-
Patient convenience and satisfaction: The long-acting formulation of this compound could potentially reduce the number of injections required, which may improve patient experience. This is a relevant parameter to assess in future studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antev.co.uk [antev.co.uk]
- 5. advancedfertility.com [advancedfertility.com]
- 6. Meta-analysis of GnRH-antagonists versus GnRH-agonists in poor responder protocols - ProQuest [proquest.com]
- 7. scispace.com [scispace.com]
A Comparative Analysis of Teverelix and Ganirelix: A Guide for Researchers
An in-depth evaluation of two prominent GnRH antagonists, Teverelix and Ganirelix, this guide provides a comparative analysis of their mechanism of action, pharmacokinetics, safety, and clinical application based on available scientific studies. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Executive Summary
This compound and Ganirelix are synthetic decapeptides that function as potent antagonists to the gonadotropin-releasing hormone (GnRH) receptor.[1][2] They elicit a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), distinguishing them from GnRH agonists which cause an initial hormonal flare.[3][4] Ganirelix is well-established in assisted reproductive technologies (ART) for preventing premature LH surges during controlled ovarian stimulation.[4][5] this compound, a newer-generation antagonist, has been investigated for long-acting applications in hormone-dependent conditions such as prostate cancer, benign prostatic hyperplasia (BPH), and endometriosis.[6][7][8] Key differences lie in their formulation, intended duration of action, and safety profiles, particularly concerning histamine release.
Mechanism of Action: Competitive GnRH Receptor Blockade
Both this compound and Ganirelix share a common mechanism of action. They competitively and reversibly bind to GnRH receptors on the gonadotroph cells in the anterior pituitary gland.[4][6][9] This binding blocks the action of endogenous GnRH, leading to an immediate and profound suppression of LH and FSH secretion.[2][10] The downstream effect is a rapid reduction in gonadal steroid production—testosterone in males and estradiol in females.[6][10] This direct "off" mechanism avoids the initial surge in hormone levels seen with GnRH agonists.[3]
Comparative Pharmacokinetics and Pharmacodynamics
While both are peptide antagonists, their pharmacokinetic profiles are tailored for different clinical applications. Ganirelix is designed for daily administration and rapid clearance, whereas this compound is formulated for a prolonged, long-acting release.[6][9]
| Parameter | This compound | Ganirelix | Source(s) |
| Administration Route | Subcutaneous (SC) or Intramuscular (IM) | Subcutaneous (SC) | [2][10] |
| Bioavailability | Depot formation limits systemic diffusion | ~91.1% | [2][6] |
| Time to Max. Conc. (Tmax) | Biphasic release: initial rapid phase followed by slow release from depot | ~1.1 hours | [2][10] |
| Elimination Half-life (t1/2) | Prolonged due to depot formulation (duration of castration >30 days) | ~16.2 hours | [9][11] |
| Key Application | Long-term suppression for conditions like prostate cancer | Short-term prevention of premature LH surge in ART | [7][9] |
| Hormone Suppression | Dose-dependent suppression of LH, FSH, and Testosterone/Estradiol for weeks | Rapid suppression of LH and FSH; levels return to baseline within 2 days of last injection | [2][6] |
Safety Profile: Histamine Release
A key differentiating factor among early-generation GnRH antagonists was their propensity to cause histamine-mediated allergic reactions. Both this compound and Ganirelix are third-generation antagonists designed for minimal histamine-releasing properties.[3][5] However, comparative studies show a gradient of activity among different antagonists.
An ex vivo study using human skin samples demonstrated significant differences in histamine release potential.[12][13]
| GnRH Antagonist | Histamine Release Capacity Threshold | Relative Increase at 100 µg/mL | Source(s) |
| This compound | EC50 = 81 µg/mL | Not directly compared in this study | [5] |
| Ganirelix | >10 µg/mL | 81 ± 27% (non-significant) | [12][13] |
| Cetrorelix | >3 µg/mL | 279 ± 46% (significant) | [12][13] |
| Abarelix | >3 µg/mL | 362 ± 58% (at 300 µg/mL, significant) | [12][13] |
| Degarelix | >30 µg/mL | No significant effect | [12][13] |
These data suggest that while Ganirelix has a low potential for histamine release, this compound also exhibits weak histamine-releasing properties in vitro.[5][12] This characteristic represents a significant safety improvement over first-generation compounds.[5]
Experimental Protocols
Protocol: Clinical Trial for Prevention of Premature LH Surge (Ganirelix)
This protocol is synthesized from methodologies used in multiple clinical trials for ART.[14][15][16]
-
Patient Selection: Infertile women eligible for ART are screened. Exclusion criteria include conditions like severe endometriosis or a history of Ovarian Hyperstimulation Syndrome (OHSS).[16]
-
Ovarian Stimulation: On day 2 or 3 of the menstrual cycle, patients begin daily injections of recombinant FSH (rFSH) at a starting dose of 150-200 IU to stimulate follicular growth.[15]
-
Antagonist Administration: When the lead follicle reaches a diameter of ≥14 mm as measured by transvaginal ultrasound, daily subcutaneous administration of Ganirelix (0.25 mg) is initiated.[14][16]
-
Monitoring: Follicular growth and serum hormone levels (LH, E2) are monitored regularly. The rFSH dose may be adjusted based on ovarian response.[15]
-
Triggering Ovulation: When at least three follicles reach a diameter of ≥17 mm, a single injection of human chorionic gonadotropin (hCG) is administered to induce final oocyte maturation.[15]
-
Oocyte Retrieval: Transvaginal oocyte retrieval is performed 36 hours after the hCG trigger.[16]
-
Primary Endpoint: The primary efficacy measure is the percentage of patients who do not experience a premature LH surge, typically defined as an LH level <10 IU/L on the day of hCG administration.[14]
Protocol: Phase 1 Pharmacokinetic and Safety Study (this compound)
This protocol is based on the design of Phase 1 studies for this compound in healthy male subjects.[6][8]
-
Subject Enrollment: Healthy adult male volunteers are enrolled after a screening period of up to 28 days to confirm eligibility.[8]
-
Study Design: The study is an open-label, parallel-design, single-dose trial. Subjects are assigned to different treatment groups to receive a single dose of this compound via subcutaneous (SC) or intramuscular (IM) injection at varying dose levels (e.g., 60 mg, 90 mg, 120 mg).[6][8]
-
Dosing and Confinement: Subjects receive the single injection and are confined to the clinical unit for a period (e.g., 4 days) for intensive monitoring and sample collection.[8]
-
Pharmacokinetic (PK) Sampling: Blood samples are collected at pre-defined time points before and after dosing for up to 12 weeks to determine the concentration of this compound over time. PK parameters (Cmax, Tmax, AUC, t1/2) are calculated.[8]
-
Pharmacodynamic (PD) Sampling: Blood samples are also collected to measure levels of LH, FSH, and total testosterone to assess the biological effect of the drug and its duration of action.[6][10]
-
Safety and Tolerability Monitoring: Safety is assessed through continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests. Local tolerability at the injection site is also evaluated.[6]
-
Final Assessment: A final assessment is conducted at the end of the treatment period (e.g., 12 weeks) to ensure subject safety before study completion.[8]
Conclusion
This compound and Ganirelix are both effective GnRH antagonists that achieve rapid and reversible suppression of the HPG axis. The choice between them is dictated entirely by the clinical objective. Ganirelix, with its short half-life and daily dosing regimen, is optimized for the precise, short-term control required in ART protocols to prevent premature ovulation.[4][9] In contrast, this compound is engineered as a long-acting injectable, forming a depot that provides sustained hormone suppression for weeks, making it suitable for chronic conditions like advanced prostate cancer.[6][10] Both drugs exhibit favorable safety profiles with a low propensity for histamine release, a critical advancement in the development of GnRH antagonists.[5][12] Future research may include head-to-head trials in indications where variable durations of suppression could be beneficial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. antev.co.uk [antev.co.uk]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Ganirelix - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetic and Pharmacodynamic Evaluation of this compound for the Treatment of Hormone-Sensitive Advanced Prostate Cancer: Phase 2 Loading-Dose-Finding Studies [mdpi.com]
- 12. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Comparing the safety profiles of Teverelix and other GnRH antagonists
- Quantitative data summarized in tables.
- Detailed experimental protocols for cited experiments.
- A Graphviz diagram for signaling pathways, experimental workflows, or logical relationships.
- The DOT script for the diagram enclosed in a dot code block.
- A brief caption below the diagram.
- Specific diagram specifications (Max Width: 760px, color contrast rules, specific color palette).
Based on the previous steps, I have:
-
Gathered safety data for this compound, Cetrorelix, Ganirelix, and Degarelix from various clinical trials.
-
Found information on the GnRH signaling pathway.
-
Collected details on the experimental protocols of some of the key clinical trials.
-
Noted that a direct head-to-head comparison in a single table is challenging due to different patient populations and indications.
Plan:
-
Acknowledge Limitations: Start by stating that direct head-to-head comparative safety data across all mentioned GnRH antagonists from a single, unified clinical trial is not available. The data presented is compiled from different studies with varying patient populations (e.g., advanced prostate cancer vs. fertility treatments) and methodologies.
-
Introduction to GnRH Antagonists: Briefly explain the mechanism of action of GnRH antagonists.
-
GnRH Signaling Pathway Diagram: Create the Graphviz diagram as requested, illustrating how GnRH antagonists work. Ensure it adheres to all specified design constraints (colors, contrast, size).
-
Comparative Safety Data Table: Create a table summarizing the key safety findings. To manage the heterogeneity of the data, I will structure the table to clearly state the drug, the indication for which the data was collected, and the reported incidence of common and serious adverse events with citations. This will provide an objective comparison while respecting the different contexts. I will focus on:
-
Injection Site Reactions (ISRs) - a common class effect.
-
Systemic side effects (e.g., hot flushes, headache, nausea).
-
Indication-specific serious adverse events (e.g., Ovarian Hyperstimulation Syndrome for fertility drugs, Cardiovascular events for prostate cancer drugs).
-
-
Experimental Protocols: Detail the methodologies for the key clinical trials cited in the table. I will structure this section by drug.
-
This compound: Describe the Phase 2 trials in advanced prostate cancer, including study design, patient population, dosing regimens, and safety assessment methods.
-
Cetrorelix & Ganirelix: Detail the retrospective cohort study comparing their safety in IVF/ICSI protocols, mentioning the propensity score matching and key endpoints.
-
Degarelix: Summarize the design of the comparative trials against leuprolide (a GnRH agonist), focusing on the cardiovascular safety assessments.
-
-
Review and Refine: Ensure all user requirements are met: citations are correctly formatted, the DOT script is enclosed in a code block, the caption is present, and the language is appropriate for the target audience.An Objective Comparison of the Safety Profiles of this compound and Other GnRH Antagonists
For researchers and drug development professionals, understanding the nuanced safety profiles of emerging therapeutics is paramount. This guide provides a comparative analysis of this compound, a novel gonadotropin-releasing hormone (GnRH) antagonist, against other established GnRH antagonists such as Cetrorelix, Ganirelix, and Degarelix. The comparison is based on data from clinical trials and peer-reviewed studies.
It is important to note that the data presented here are compiled from various studies conducted in different patient populations (e.g., advanced prostate cancer versus women undergoing fertility treatments) and under different protocols. Therefore, direct cross-trial comparisons of incidence rates should be interpreted with caution.
GnRH antagonists function by competitively and reversibly binding to GnRH receptors in the pituitary gland.[1][2] This action blocks endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] The immediate suppression of these gonadotropins leads to a rapid decrease in testosterone production in men and estradiol in women, avoiding the initial hormonal surge or "flare effect" seen with GnRH agonists.[4][5]
The diagram below illustrates the GnRH signaling pathway and the mechanism of action for GnRH antagonists.
References
- 1. Post-marketing safety profile of ganirelix in women: a 20-year pharmacovigilance analysis of global adverse drug event databases (2004–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, tolerability, and safety of this compound DP in patients with advanced prostate cancer: A multicenter, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular Safety of Degarelix: Results From a 12-Month, Comparative, Randomized, Open Label, Parallel Group Phase III Trial in Patients With Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guidance on the Proper Disposal of Teverelix in a Laboratory Setting
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with official disposal procedures for Teverelix is not publicly available. The following guidelines are based on best practices for the disposal of investigational, peptide-based pharmaceutical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The manufacturer of this compound should be contacted to obtain the official SDS when possible.
I. Understanding this compound: A Profile for Safe Handling
This compound is a gonadotropin-releasing hormone (GnRH) antagonist. While specific hazard information is not available, its classification as a potent, biologically active peptide necessitates careful handling and disposal to minimize occupational exposure and environmental contamination.
| Characteristic | Description | Primary Disposal Consideration |
| Compound Type | Synthetic decapeptide, GnRH antagonist. | Potential for high biological activity. Must be treated as hazardous pharmaceutical waste. |
| Formulation | Often a powder reconstituted for injection. | Both solid and liquid waste streams need to be managed. |
| Biological Effect | Suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH). | Even trace amounts could have ecological impacts. Avoid release into the environment. |
| Hazard Profile | Not fully established publicly. Assume it is a potent compound requiring specialized handling. | All waste should be segregated and clearly labeled as hazardous chemical/pharmaceutical waste. |
II. Standard Operating Procedure for this compound Disposal
This protocol outlines a general procedure for the safe disposal of unused this compound and associated contaminated materials in a research laboratory.
1.0 Purpose To define the procedure for the safe collection, segregation, and disposal of this compound waste to ensure personnel safety and regulatory compliance.
2.0 Scope This procedure applies to all laboratory personnel who handle this compound in solid (powder) or liquid (reconstituted) form. This includes unused product, expired materials, and all contaminated labware.
3.0 Personal Protective Equipment (PPE) Required
-
Standard laboratory coat or gown.
-
Safety glasses or goggles.
-
Two pairs of chemotherapy-rated nitrile gloves.
4.0 Materials Required
-
Designated, leak-proof, and clearly labeled hazardous waste container (e.g., a black RCRA waste container for hazardous pharmaceutical waste).
-
Sharps container for contaminated needles and syringes.
-
Sealable plastic bags for contaminated disposables.
-
Waste manifest or logbook as required by institutional policy.
5.0 Disposal Protocol
-
Step 1: Segregation of Waste
-
At the point of generation, immediately segregate all this compound-contaminated waste from other laboratory waste streams. Do not mix with biohazardous, radioactive, or general trash.
-
-
Step 2: Disposal of Unused or Expired this compound
-
Solid (Powder): Carefully place the original vial containing the unused powder directly into the designated hazardous pharmaceutical waste container. Do not attempt to empty or rinse the vial.
-
Liquid (Reconstituted Solution): If the reconstituted solution is unused, dispose of the entire vial with its contents into the hazardous pharmaceutical waste container.
-
-
Step 3: Disposal of Contaminated Sharps
-
Syringes with any residual this compound solution, even in minute amounts, must be disposed of as hazardous chemical waste.
-
Place the entire syringe and attached needle (without recapping) directly into a designated sharps container that is also labeled for hazardous pharmaceutical waste.
-
-
Step 4: Disposal of Contaminated Labware and PPE
-
Place all disposable items that have come into contact with this compound, such as pipette tips, tubes, and absorbent pads, into a sealable plastic bag.
-
Place the sealed bag into the designated hazardous pharmaceutical waste container.
-
The outer pair of gloves should be removed and placed in this container before leaving the immediate work area. The inner pair should be removed and disposed of upon exiting the laboratory.
-
-
Step 5: Container Management and Final Disposal
-
Keep the hazardous waste container securely closed when not in use.
-
Ensure the container is labeled with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
-
When the container is full, or in accordance with your institution's EHS guidelines, arrange for a hazardous waste pickup.[1]
-
Complete all necessary waste disposal manifests and log entries as required by your institution and local regulations.
-
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling Teverelix
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Teverelix. The following procedures are based on best practices for handling potent, lyophilized peptide compounds and GnRH antagonists in a laboratory setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are intended to establish a strong foundation for safe laboratory conduct.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, a comprehensive approach to personal protection is mandatory to prevent inhalation, dermal, and ocular exposure.[1] The following table summarizes the required PPE.
| PPE Category | Equipment | Specifications and Use Case |
| Hand Protection | Double Gloving with Nitrile Gloves | Wear two pairs of chemotherapy-rated or nitrile gloves. The outer glove should be removed and disposed of as hazardous waste after handling. The inner glove should be removed upon leaving the work area. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn to protect against splashes and contamination of personal clothing. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols, especially during reconstitution and transfer of solutions. |
| Respiratory Protection | N95 or Higher Respirator | When handling the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of fine particles.[2] |
Operational Plan: Handling and Reconstitution
This compound, a decapeptide, is typically supplied as a lyophilized powder.[3][4] Due to the hygroscopic nature of many peptides, it is crucial to handle the powder in a controlled environment to maintain its integrity and prevent contamination.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling, reconstitution, storage, and disposal of this compound.
Emergency Procedures: Spills and Accidental Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure. A well-stocked chemotherapy or cytotoxic drug spill kit should be readily accessible.[5][6][7][8][9]
| Emergency Scenario | Immediate Action Protocol |
| Powder Spill | 1. Evacuate and restrict access to the area.2. Don appropriate PPE, including respiratory protection.3. Gently cover the spill with absorbent pads to prevent aerosolization.4. Wet the absorbent material with a suitable deactivating agent or water.5. Carefully collect all contaminated materials into a hazardous waste container. |
| Liquid Spill | 1. Evacuate and restrict access to the area.2. Don appropriate PPE.3. Contain the spill with absorbent material from a spill kit.4. Collect all contaminated materials into a hazardous waste container. |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.2. Seek immediate medical attention. |
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous. A specific Safety Data Sheet for a GnRH antagonist indicates that it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[10]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard down the drain. |
| Contaminated Consumables | All used vials, pipette tips, gloves, gowns, and other materials that have come into contact with this compound should be placed in a clearly labeled hazardous waste container. |
| Sharps | Needles and syringes used for reconstitution and administration must be disposed of in a designated sharps container for hazardous materials. |
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal protocols.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. bachem.com [bachem.com]
- 3. Pharmacokinetic, Safety, and Pharmacodynamic Properties of this compound Trifluoroacetate, a Novel Gonadotropin-Releasing Hormone Antagonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antev.co.uk [antev.co.uk]
- 5. Chemotherapy Spill Kit [pharmasystems.com]
- 6. marketlab.com [marketlab.com]
- 7. Cytotoxic Spill Kit - GV Health [gvhealth.com]
- 8. Chemotherapy Spill Kit | Safety Equipment & Accessories [medisca.com]
- 9. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 10. GnRH antagonist 2|1709823-61-9|MSDS [dcchemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
